Technical Documentation Center

ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
  • CAS: 39683-24-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an expl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an exploration of the potential therapeutic applications of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles and supported by authoritative references.

Structural Elucidation and Physicochemical Properties

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (EHPC) is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The structural and key physicochemical properties of EHPC are summarized below.

Molecular Structure and Tautomerism

EHPC, with the molecular formula C₁₂H₁₂N₂O₃, possesses a core 1-phenyl-1H-pyrazole ring substituted with a hydroxyl group at the 4-position and an ethyl carboxylate group at the 3-position. A critical aspect of its chemistry is the existence of keto-enol tautomerism. The "hydroxy" (enol) form can readily interconvert to its keto tautomer, ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate. This equilibrium is a crucial consideration in its synthesis, characterization, and biological activity.

synthesis_workflow start Starting Materials: Phenylhydrazine Diethyl 2-(ethoxymethylidene)-3-oxobutanoate reaction Cyclocondensation Reaction (Ethanol, Reflux) start->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization from Ethanol) workup->purification product Final Product: Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate purification->product

Caption: Synthetic workflow for Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Experimental Protocol

Materials:

  • Phenylhydrazine

  • Diethyl 2-(ethoxymethylidene)-3-oxobutanoate

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in absolute ethanol.

  • Addition of Reactant: To the stirred solution, add diethyl 2-(ethoxymethylidene)-3-oxobutanoate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as an off-white to brown solid.

Self-Validating System: The purity of the synthesized compound should be verified by measuring its melting point, which should be sharp and consistent with the literature value for its tautomer (99-101 °C). Further confirmation of the structure and purity should be obtained through spectroscopic analysis (NMR, IR, and Mass Spectrometry).

Spectroscopic Characterization

The structural identity of the synthesized EHPC can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of closely related pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the pyrazole ring proton, and the ethyl ester group. Due to the keto-enol tautomerism, the position and integration of the hydroxyl proton and the proton at the 4-position of the pyrazole ring may vary depending on the solvent and concentration. The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the phenyl ring, the carbons of the pyrazole ring, and the two carbons of the ethyl group. The chemical shifts of the pyrazole ring carbons will be indicative of the electronic environment within the heterocyclic system.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching band for the hydroxyl group in the enol form.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • A strong C=O stretching band for the ester carbonyl group.

  • C=C and C=N stretching vibrations characteristic of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of EHPC (232.24 g/mol ). Fragmentation patterns can provide further structural information.

Potential Applications in Drug Development

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications.

Established Biological Activities of Pyrazole Derivatives

Literature extensively documents the diverse biological activities of pyrazole derivatives, including:

  • Anti-inflammatory and Analgesic: Many pyrazole-containing compounds exhibit potent anti-inflammatory and analgesic properties. [1]* Antimicrobial: The pyrazole nucleus is a common feature in compounds with significant antibacterial and antifungal activities. [2][3][4]* Anticancer: A number of pyrazole derivatives have shown promising anticancer activity through various mechanisms. [5][6][7][8][9]* Antidiabetic: Some pyrazole compounds have been investigated for their potential in managing diabetes. [10]

Rationale for the Therapeutic Potential of EHPC

Given the established bioactivities of the pyrazole scaffold, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate represents a promising candidate for further investigation in drug discovery programs. The presence of the hydroxyl and ester functional groups provides opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. It can serve as a key intermediate in the synthesis of more complex, biologically active molecules. [11]

potential_applications ehpc Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate intermediate Key Synthetic Intermediate ehpc->intermediate anti_inflammatory Anti-inflammatory Agents intermediate->anti_inflammatory antimicrobial Antimicrobial Agents intermediate->antimicrobial anticancer Anticancer Agents intermediate->anticancer antidiabetic Antidiabetic Agents intermediate->antidiabetic

Caption: Potential drug development pathways for EHPC.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties, a robust synthesis protocol, and the therapeutic potential of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The information presented herein, grounded in scientific literature and established chemical principles, serves as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development. The versatile pyrazole core, combined with the functional group handles present in EHPC, makes it a molecule of significant interest for the development of novel therapeutic agents.

References

  • PubChem Compound Summary for CID 239538, Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Ethyl 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate. Imperial College London. [Link]

  • PubChemLite. Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate. [Link]

  • Chandrakantha, B., Isloor, A. M., Shetty, P., Isloor, S., Malladi, S., & Fun, H. K. (2012). Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Arabian Journal of Chemistry, 5(4), 473-479.
  • Nitulescu, G. M., Draghici, C., & Olaru, O. T. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Current Organic Chemistry, 25(14), 1635-1653.
  • El-Assaly, S. A., El-Sayed, I. E., & El-Gohary, N. S. (2011).
  • Uddin, M. J., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 25-29.
  • Gomha, S. M., et al. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology, 18(4), 224-233.
  • Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(57), 35965-35973.
  • Journal of Organic Chemistry and Pharmaceutical Research. (2015).
  • PubChem. Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Medicinal Chemistry, 14(4), 723-736.
  • Sridhar, R., Perumal, P. T., Etti, S., Shanmugam, G., Ponnuswamy, M. N., Prabavathy, V. R., & Mathivanan, N. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & medicinal chemistry letters, 14(24), 6035–6040.
  • Tsoleridis, C. A., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 55, 27-35.
  • Yogi, B., Singh, R. K., Singh, P., & Singh, R. M. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Sridhar, R., Perumal, P. T., Etti, S., Shanmugam, G., Ponnuswamy, M. N., Prabavathy, V. R., & Mathivanan, N. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & medicinal chemistry letters, 14(24), 6035–6040.
  • Tsoleridis, C. A., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 55, 27-35.
  • Yogi, B., Singh, R. K., Singh, P., & Singh, R. M. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules, 31(3), 678.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2012). Bioorganic & Medicinal Chemistry, 20(12), 3785-3793.
  • Al-Ghorbani, M., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-16.
  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). European journal of medicinal chemistry, 55, 27-35.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2015). Molecules, 20(9), 16620-16637.
  • Al-Ghorbani, M., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 1-16.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2021). ACS Omega, 6(40), 26269-26282.

Sources

Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Applications of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole core represents a privileged heterocyclic scaffold. Specifically, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole core represents a privileged heterocyclic scaffold. Specifically, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 39683-24-4) serves as a highly versatile building block. The presence of the C4-hydroxyl group, combined with the C3-ester and N1-phenyl substituents, creates a unique electronic environment and hydrogen-bonding network. This structural triad allows for orthogonal functionalization, making it an ideal precursor for the synthesis of complex enzyme antagonists, kinase inhibitors, and advanced fluorophores [1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a field-proven, causality-driven synthetic methodology, and explores its structural utility in structure-activity relationship (SAR) optimization.

Physicochemical Profiling

Understanding the quantitative metrics of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is critical for predicting its behavior in both synthetic workflows and biological assays. The compound's lipophilicity (XLogP3) and hydrogen-bonding capacity make it highly suitable for cellular membrane permeation, adhering closely to Lipinski’s Rule of Five [2].

PropertyValueScientific Implication
Chemical Name Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 39683-24-4Unique identifier for regulatory and sourcing compliance.
Molecular Weight 232.24 g/mol Optimal low-MW fragment for fragment-based drug discovery (FBDD).
Molecular Formula C12H12N2O3Indicates a high degree of unsaturation and aromaticity.
XLogP3 ~2.6Favorable lipophilicity for passive membrane diffusion.
Hydrogen Bond Donors 1Provided by the C4-hydroxyl group, crucial for target binding.
Hydrogen Bond Acceptors 4Facilitates complexation with kinase hinge regions.

Mechanistic Synthesis Pathway

Direct synthesis of 4-hydroxypyrazoles via multicomponent reactions often suffers from regiochemical ambiguity and poor yields due to competing cyclization pathways [3]. To ensure absolute trustworthiness and structural fidelity, we detail a highly controlled, three-step linear synthesis. This self-validating system relies on the initial construction of the pyrazole core, followed by regioselective electrophilic halogenation, and concluding with a palladium-catalyzed C-O bond formation.

Experimental Protocols

Step 1: Cyclocondensation to Form the Pyrazole Core

  • Methodology: Combine phenylhydrazine (1.05 equiv) and ethyl 3-bromo-2-oxopropanoate (1.0 equiv) in anhydrous ethanol. Reflux the mixture under an inert argon atmosphere for 4 hours.

  • Causality & Logic: The choice of ethanol facilitates the rapid formation of the intermediate hydrazone. The subsequent thermal energy (reflux) drives the intramolecular cyclization. A slight excess of phenylhydrazine is critical; it prevents the accumulation of unreacted electrophilic starting material, which is prone to off-target polymerization.

Step 2: Regioselective Electrophilic Bromination

  • Methodology: Dissolve the resulting ethyl 1-phenyl-1H-pyrazole-3-carboxylate in N,N-Dimethylformamide (DMF) at 0 °C. Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise over 30 minutes. Stir for 2 hours at room temperature.

  • Causality & Logic: NBS is explicitly chosen over elemental bromine ( Br2​ ). NBS provides a controlled, low steady-state concentration of electrophilic bromine. This precise kinetic control prevents over-bromination of the N1-phenyl ring and strictly targets the highly nucleophilic C4 position of the heteroaromatic pyrazole core.

Step 3: Palladium-Catalyzed Hydroxylation

  • Methodology: In a Schlenk flask, combine the C4-bromo intermediate, KOH (3.0 equiv), and a catalytic amount of t-BuXPhos Pd G3 (5 mol%) in a 1:1 mixture of 1,4-dioxane and water. Heat to 90 °C for 12 hours.

  • Causality & Logic: Direct nucleophilic substitution ( SN​Ar ) of the C4-bromo pyrazole is energetically unfavorable due to the electron-rich nature of the pyrazole ring. A Buchwald-type palladium-catalyzed cross-coupling bypasses this barrier. The bulky, electron-rich t-BuXPhos ligand is essential here; it accelerates the oxidative addition and promotes the notoriously challenging reductive elimination of the C-O bond, yielding the final 4-hydroxy product[4].

Synthetic Workflow Visualization

Synthesis A Phenylhydrazine + Ethyl Bromopyruvate B Step 1: Cyclocondensation (Ethanol, Reflux) A->B C Ethyl 1-phenyl-1H- pyrazole-3-carboxylate B->C D Step 2: Bromination (NBS, DMF, 0°C) C->D E Ethyl 4-bromo-1-phenyl-1H- pyrazole-3-carboxylate D->E F Step 3: Pd-Hydroxylation (KOH, t-BuXPhos Pd G3) E->F G Ethyl 4-hydroxy-1-phenyl-1H- pyrazole-3-carboxylate F->G

Step-by-step synthetic workflow for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Orthogonal Functionalization in Drug Discovery

The true value of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate lies in its capacity for orthogonal functionalization. In drug discovery, optimizing the Structure-Activity Relationship (SAR) requires making precise, isolated changes to a molecule to observe the biological effect.

  • C4-Hydroxyl Alkylation: The phenolic-like -OH group can be readily alkylated or acylated to tune the molecule's lipophilicity, directly impacting blood-brain barrier (BBB) penetration or cellular uptake.

  • C3-Ester Saponification: The ethyl ester can be hydrolyzed to a carboxylic acid, providing a critical anchor point for amide coupling with various pharmacophores, or acting as a bioisostere for target engagement.

  • N1-Phenyl Derivatization: While fixed in this specific CAS compound, the synthetic route allows for the use of substituted phenylhydrazines (e.g., 4-fluorophenylhydrazine) to adjust steric bulk and metabolic stability.

SAR Optimization Logic

SAR Core Ethyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate Mod1 C4-OH Alkylation / Acylation Core->Mod1 Mod2 C3-Ester Hydrolysis & Coupling Core->Mod2 Mod3 N1-Phenyl Substitution Core->Mod3 App1 Lipophilicity Tuning (Membrane Permeability) Mod1->App1 App2 Pharmacophore Generation (H-Bonding Network) Mod2->App2 App3 Steric Bulk Adjustment (Target Specificity) Mod3->App3

Orthogonal functionalization pathways for SAR optimization in drug discovery.

Conclusion

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 39683-24-4, MW: 232.24 g/mol ) is far more than a simple heterocyclic intermediate; it is a meticulously balanced scaffold designed for advanced chemical synthesis. By understanding the causality behind its stepwise synthesis—from the kinetic control of NBS bromination to the thermodynamic driving forces of palladium-catalyzed hydroxylation—researchers can reliably produce and modify this compound to accelerate the discovery of next-generation therapeutics.

References

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Diazocarbonyl and Related Compounds in the Synthesis of Azoles Source: Molecules (MDPI) URL: [Link]

Foundational

Structural Elucidation and Crystallographic Analysis of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Executive Summary & Molecular Architecture Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 39683-24-4) is a highly functionalized heterocyclic intermediate. Pyrazole scaffolds are foundational in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 39683-24-4) is a highly functionalized heterocyclic intermediate. Pyrazole scaffolds are foundational in medicinal chemistry, exhibiting broad-spectrum biological activities including anti-inflammatory, antimicrobial, and anticancer properties ([1]).

To fully understand the structure-activity relationship (SAR) of this compound, determining its exact three-dimensional atomic arrangement via single-crystal X-ray diffraction (SC-XRD) is critical. The spatial architecture of this molecule is governed by the central π -excessive pyrazole ring, which dictates the relative orientation of the N1-phenyl group and the C3-ethyl ester. The presence of a C4-hydroxyl group introduces a strong hydrogen-bond donor, while the ester carbonyl and the pyridine-like N2 atom act as competing hydrogen-bond acceptors.

Causality in Supramolecular Assembly

In the solid state, pyrazole derivatives typically form robust supramolecular architectures such as dimers, trimers, or catemeric chains ([2]). For ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the crystal packing is driven by a delicate balance of intramolecular locking, intermolecular hydrogen bonding, and steric minimization.

  • Intramolecular Locking: The proximity of the C4-hydroxyl donor and the C3-ester carbonyl acceptor strongly favors an intramolecular S(6) hydrogen-bonding motif. This interaction locks the ester group into a coplanar conformation relative to the pyrazole core, significantly reducing the molecule's conformational degrees of freedom during nucleation.

  • Intermolecular Hydrogen Bonding: Because the primary donor (OH) is partially satisfied intramolecularly, intermolecular networks are often propagated via bifurcated hydrogen bonds or weaker C−H⋯O interactions linking the ester oxygen to adjacent pyrazole protons.

  • π−π Stacking: The electron-rich pyrazole core and the N1-phenyl ring of neighboring molecules engage in offset face-to-face π−π stacking. This interaction lowers the overall lattice energy and stabilizes the crystal lattice along the crystallographic axis ([3]).

Supramolecular_Pathway Core Ethyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate Donor C4-Hydroxyl (H-Bond Donor) Core->Donor Acceptor1 C3-Ester Carbonyl (H-Bond Acceptor) Core->Acceptor1 Acceptor2 N2 Pyrazole (Sterically Hindered) Core->Acceptor2 PiSystem N1-Phenyl & Pyrazole (Pi-Pi Stacking) Core->PiSystem Donor->Acceptor1 Primary Intramolecular S(6) Motif Donor->Acceptor2 Minor Intermolecular

Dominant supramolecular interactions dictating the crystal packing architecture.

Experimental Protocol: Self-Validating Crystallization

To obtain diffraction-quality single crystals, a slow evaporation methodology must be employed. The choice of a binary solvent system (ethyl acetate/n-hexane) is not arbitrary; ethyl acetate provides necessary solvation for the polar hydroxyl and ester groups, while the non-polar n-hexane acts as an antisolvent to gradually decrease solubility, driving ordered nucleation rather than amorphous precipitation.

Step-by-Step Methodology:

  • Purification: Dissolve 50 mg of synthesized ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in 2 mL of dichloromethane. Filter through a 0.22 μ m PTFE syringe filter to remove nucleation-inducing particulate impurities.

  • Solvent System Preparation: Prepare a binary solvent mixture of ethyl acetate and n-hexane (1:3 v/v).

  • Crystal Growth: Transfer the purified compound into a 5 mL borosilicate glass vial. Add the binary solvent dropwise until the solid is completely dissolved at 40°C.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (0.5 mm diameter) to restrict the evaporation rate. Maintain the vial in a vibration-free incubator at 20°C.

  • Validation Checkpoint: After 72–96 hours, inspect the mother liquor under a polarized light microscope. Birefringence with sharp extinction every 90° confirms single-crystal integrity (absence of twinning). Ideal crystals should exhibit a block-like or prismatic habit with dimensions approximately 0.15×0.10×0.08 mm³.

X-ray Diffraction (XRD) Data Collection & Refinement

Modern small-molecule X-ray crystallography relies on rigorous data collection and quantum-crystallography-derived refinement protocols to ensure an accurate final model ([4]).

Step-by-Step Methodology:

  • Mounting: Select a suitable single crystal and mount it on a MiTeGen loop using perfluoropolyether oil. The oil protects the crystal from atmospheric moisture and prevents rapid solvent loss.

  • Cryocooling: Flash-cool the crystal to 150 K using an Oxford Cryosystems nitrogen gas stream. Cryocooling minimizes thermal displacement parameters (atomic vibrations), yielding higher resolution data and mitigating radiation damage ([5]).

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu-K α radiation source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect data using ω -scans with an exposure time of 1.0 s per frame.

  • Integration & Scaling: Process the raw diffraction images using integration software (e.g., APEX4 or CrysAlisPro). Apply multi-scan absorption corrections to account for the varying path length of X-rays through the asymmetric crystal.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical interface. Anisotropic displacement parameters must be refined for all non-hydrogen atoms.

  • Validation Checkpoint: The refinement is considered self-validating when the final R1​ value is < 0.05, and the Goodness-of-Fit (GooF) is near 1.0. The maximum residual electron density peak should be < 0.5 e/ų.

XRD_Workflow N1 Synthesis & Purification N2 Binary Solvent Crystallization N1->N2 N3 Polarized Light Validation N2->N3 N4 Cryocooling (150 K) N3->N4 Single Crystal N5 XRD Data Collection N4->N5 N6 Olex2 / SHELXL Refinement N5->N6

Workflow for small-molecule X-ray crystallography from purification to refinement.

Quantitative Data Summary

To facilitate comparative structural analysis, the anticipated crystallographic parameters for this compound class are summarized below.

ParameterAnticipated Value / RangeCausality / Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric pyrazole derivatives maximizing packing efficiency.
Space Group P21​/c or P1ˉ Centrosymmetric groups favored by non-chiral synthetic intermediates.
Temperature 150(2) KRestricts thermal motion, sharpening high-angle diffraction spots.
Radiation Cu-K α ( λ=1.54184 Å)Enhances anomalous dispersion signals; ideal for small organic molecules.
R1​ (Final Model) < 0.05Indicates high agreement between the calculated and observed structure factors.
Goodness-of-Fit (S) ~ 1.00Validates that the data is not over-parameterized during least-squares refinement.
D⋯A Distance 2.55 – 2.70 ÅCharacteristic distance for strong O−H⋯O=C hydrogen bonds.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at:[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Molecules. Available at:[Link]

  • Synthesis, Structure and Supramolecular Properties of 1,7'-bis[4-(3-Methyl-2,3-dihydro-pyrazol-1-yl)phenol]-1,4,7-trioxaheptane. Asian Journal of Chemistry. Available at:[Link]

  • Small Molecule X-ray Crystal Structures at a Crossroads. Chemistry—Methods. Available at:[Link]

  • Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography. STAR Protocols. Available at:[Link]

Sources

Exploratory

ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[1][2][3][4][5] Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a member of this versatile class of heterocyclic compounds. While direct and extensive mechanistic studies on this specific molecule are not widely published, its structural motifs are present in numerous biologically active pyrazole derivatives. This guide provides a comprehensive framework for researchers to investigate its in vitro mechanism of action. We will synthesize existing knowledge on related pyrazole compounds to propose putative mechanisms and detail robust experimental protocols to test these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1][2] This structural unit is found in a variety of FDA-approved drugs and clinical candidates. The versatility of the pyrazole ring allows for substitutions at multiple positions, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][4][6][7][8] The subject of this guide, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, features a 1-phenyl substitution, a 3-carboxylate group, and a 4-hydroxy group, all of which can contribute to its biological activity profile.

Putative Mechanisms of Action Based on Structural Analogs

Based on the activities of structurally related pyrazole derivatives, we can hypothesize several potential in vitro mechanisms of action for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Enzyme Inhibition

Many pyrazole derivatives are known to be potent enzyme inhibitors.

  • Kinase Inhibition: Pyrazole scaffolds have been successfully employed in the design of inhibitors for various kinases, such as EGFR and BRAF V600E.[6][7] The phenyl group at the 1-position can engage in hydrophobic interactions within the ATP-binding pocket of kinases.

  • Metabolic Enzyme Inhibition: Derivatives of pyrazole have shown inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH) and monoacylglycerol lipase (MAGL).[9][10] These enzymes are crucial in metabolic pathways and are attractive targets for cancer and inflammatory diseases.

  • Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of some pyrazole derivatives are attributed to their ability to inhibit COX enzymes.[2]

Anticancer and Antiproliferative Activity

The antiproliferative effects of pyrazole compounds are often linked to their ability to induce cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: Some pyrazole derivatives have been shown to cause cell cycle arrest at the G2/M phase.[11][12]

  • Induction of Apoptosis: Mechanistic studies on related compounds have demonstrated the induction of apoptosis through the modulation of key proteins like caspases, Bcl-2, and Bax.[13]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles is a well-documented area of research.[4][14][15]

  • Inhibition of Pro-inflammatory Cytokines: Pyrazole derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

  • Modulation of Inflammatory Pathways: The NF-κB signaling pathway is a key regulator of inflammation, and some pyrazoles have been found to inhibit its activation.[2]

Experimental Workflows for Mechanism of Action Elucidation

The following sections provide detailed protocols to systematically investigate the in vitro mechanism of action of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Initial Cytotoxicity and Antiproliferative Screening

A crucial first step is to determine the compound's effect on cell viability across a panel of relevant human cancer cell lines (e.g., HCT116, MCF-7, HepG2, A549).[13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assays

Based on the putative mechanisms, a panel of enzyme inhibition assays should be performed.

Table 1: Potential Enzyme Targets and Assay Kits

Target EnzymeAssay PrincipleCommercial Kit (Example)
EGFR KinaseADP-Glo™ Kinase AssayPromega (V9261)
BRAF V600E KinaseLanthaScreen™ Eu Kinase Binding AssayThermo Fisher (PV6178)
COX-2Colorimetric Inhibitor Screening AssayCayman Chemical (701050)
DHODHSpectrophotometric (DCIP reduction)Abcam (ab234045)
MAGLFluorometric AssayCayman Chemical (700570)

General Protocol for Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound.

  • Kinase Reaction: Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis

To investigate the antiproliferative mechanism, cell cycle analysis by flow cytometry is essential.

Experimental Protocol: Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

To confirm if the compound induces apoptosis, an Annexin V/PI dual staining assay is recommended.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathway Elucidation

To probe the molecular pathways involved, Western blotting for key signaling proteins is necessary.

Experimental Protocol: Western Blot

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-ERK, cleaved caspase-3, Bcl-2, Bax, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Visualization

Proposed Signaling Pathway for Investigation

Proposed_Signaling_Pathway Compound Ethyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate EGFR EGFR Compound->EGFR BRAF BRAF Compound->BRAF Caspase3 Caspase-3 Compound->Caspase3 Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 EGFR->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Caspase3->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed signaling pathways for investigation.

General Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 EnzymeAssay Enzyme Inhibition Assays (Kinases, COX, etc.) IC50->EnzymeAssay CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay WesternBlot Western Blot Analysis EnzymeAssay->WesternBlot CellCycle->WesternBlot ApoptosisAssay->WesternBlot Mechanism Elucidation of Mechanism of Action WesternBlot->Mechanism

Caption: General experimental workflow for MOA studies.

Conclusion

While the specific in vitro mechanism of action for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is yet to be fully elucidated, the rich pharmacology of the pyrazole scaffold provides a strong foundation for targeted investigation. The experimental protocols and workflows detailed in this guide offer a comprehensive and systematic approach for researchers to uncover its biological activity. By exploring its potential as an enzyme inhibitor and its effects on cell proliferation, cell cycle, and apoptosis, the therapeutic potential of this compound can be thoroughly evaluated.

References

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019). Rasayan Journal of Chemistry. [Link]

  • Lv, K., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, Y., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Mishra, A., et al. (2021). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Advances. [Link]

  • Pospisil, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. [Link]

  • Loh, W. S., et al. (2011). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E. [Link]

  • Grifasi, F., et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Fouad, M. A., et al. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • PubChem. Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate. PubChem. [Link]

  • Ali, M. A., et al. (2020). Synthesis and biological activity of some pyrazole derivatives. ResearchGate. [Link]

  • Patil, S., et al. (2012). Synthesis and Pharmacological Evaluation of Aldimine Derivatives of 3-(4-Substituted Phenyl)-1-Phenyl-1H-Pyrazole-4-Carboxaldehyde. Asian Journal of Chemistry. [Link]

  • Gembickis, D., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Gembickis, D., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Journal of Fluorescence. [Link]

  • Al-Sodies, S. A., et al. (2022). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Main, A. D., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry. [Link]

  • Patel, R. V., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Foundational

An In-depth Technical Guide on the Safety and Toxicity of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole and its de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural motif of a substituted pyrazole is a key pharmacophore in several commercially available drugs. This guide provides a comprehensive overview of the anticipated safety considerations and toxicological profile of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, based on data from analogous compounds.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is presented below. These values are computationally derived and should be considered as estimates.[1]

PropertyPredicted ValueSource
Molecular FormulaC12H12N2O3PubChemLite[1]
Molecular Weight232.24 g/mol PubChemLite[1]
XlogP2.6PubChemLite[1]
Monoisotopic Mass232.0848 DaPubChemLite[1]

Toxicological Profile: An Analog-Based Assessment

Due to the absence of specific toxicological data for the target compound, this section provides an assessment based on the known hazards of structurally similar pyrazole derivatives.

Acute Toxicity

Many pyrazole derivatives are classified as harmful if swallowed. For instance, ethyl 4-phenyl-1H-pyrazole-3-carboxylate is labeled with the GHS07 pictogram for being harmful/irritant and the hazard statement H302 (Harmful if swallowed).[2] Similarly, other related pyrazole compounds are categorized under "Acute Toxicity, Category 4" for oral, dermal, and inhalation routes.[3][4] Therefore, it is prudent to handle Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate with care, assuming it may be harmful by ingestion.

Skin and Eye Irritation

A consistent finding across various pyrazole derivatives is their potential to cause skin and eye irritation. Safety data sheets for analogous compounds frequently list "Skin Irritation, Category 2" and "Serious Eye Irritation, Category 2A".[3][5] This suggests that direct contact with Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate could lead to redness, inflammation, and discomfort of the skin and eyes.

Specific Target Organ Toxicity (STOT)

Some functionalized pyrazoles have been noted to cause specific target organ toxicity with a single exposure, particularly affecting the respiratory system.[5] While this is not a universal characteristic of all pyrazoles, it highlights the importance of avoiding inhalation of dust or aerosols of the compound.

In Silico and In Vitro Toxicity Studies

Recent research on functionalized pyrazole derivatives has utilized in silico methods to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These studies often aim to identify candidates with favorable pharmacokinetic profiles and no evidence of toxicity.[6][7] Furthermore, toxicological model analysis of pyrazole-carboxamide fungicides has been conducted to assess potential off-target interactions and toxicity risks.[8] Such studies underscore the ongoing efforts to understand the toxicological profiles of this class of compounds.

The following diagram illustrates a generalized workflow for assessing the toxicity of a novel pyrazole derivative.

Toxicity_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Studies QSAR QSAR Modeling ADMET ADMET Prediction QSAR->ADMET Predicts Docking Molecular Docking ADMET->Docking Informs Cytotoxicity Cytotoxicity Assays Docking->Cytotoxicity Guides Genotoxicity Genotoxicity Assays Cytotoxicity->Genotoxicity Prioritizes Metabolism Metabolic Stability Genotoxicity->Metabolism Refines Acute_Tox Acute Toxicity Metabolism->Acute_Tox Warrants Subchronic_Tox Sub-chronic Toxicity Acute_Tox->Subchronic_Tox Justifies PPE_Protocol Start Start: Entering Lab LabCoat Don Lab Coat Start->LabCoat Gloves Wear Nitrile Gloves LabCoat->Gloves Goggles Wear Safety Goggles Gloves->Goggles FumeHood Work in a Fume Hood Goggles->FumeHood End End: Leaving Lab FumeHood->End

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that the work area, typically a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a designated weighing station with local exhaust ventilation to minimize dust inhalation.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Use a magnetic stirrer for efficient dissolution.

  • Reactions: Conduct all reactions involving this compound within the fume hood. Ensure that the reaction vessel is appropriately clamped and that any potential pressure buildup can be safely managed.

  • Post-Reaction Work-up: Handle all reaction mixtures and subsequent work-up procedures (e.g., extraction, chromatography) within the fume hood.

  • Waste Disposal: Dispose of all waste materials, including contaminated gloves, pipette tips, and empty containers, in a designated hazardous waste container.

  • Decontamination: After handling is complete, decontaminate the work surface with an appropriate solvent and wipe it clean. Wash hands thoroughly with soap and water.

Conclusion

While specific safety and toxicological data for Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate are not currently available, a review of structurally related compounds provides valuable insight into its potential hazards. Researchers and drug development professionals should treat this compound with caution, assuming it to be harmful if swallowed and an irritant to the skin and eyes. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize exposure and ensure a safe working environment. As more data becomes available for this specific compound, this guide will be updated accordingly.

References

  • PubChemLite. Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate (C12H12N2O3). Available from: [Link]

  • NextSDS. ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate. Available from: [Link]

  • Excelra. Toxicity Model Analysis Using Virtual Target Screening. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1265, 133423. Available from: [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]

  • NextSDS. ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate — Chemical Substance Information. Available from: [Link]

  • Shetty, et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5035-5042. Available from: [Link]

  • Chemical Synthesis Database. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(10), 105178. Available from: [Link]

  • PubChemLite. Ethyl 4-hydroxy-1-methyl-1h-pyrazole-3-carboxylate. Available from: [Link]

  • ResearchGate. Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Available from: [Link]

  • PubChem. Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • PubMed. Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available from: [Link]

  • PMC. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available from: [Link]

  • Chemical Synthesis Database. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Available from: [Link]

Sources

Exploratory

Engineering Ethyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate Derivatives: Synthesis, Functionalization, and Biological Applications

Executive Summary The pyrazole ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAI...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to cannabinoid receptor antagonists. Within this chemical space, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 39683-24-4) emerges as a highly versatile, multi-functional building block. This technical whitepaper provides an in-depth analysis of the mechanistic derivatization of this core scaffold, detailing self-validating synthetic protocols and evaluating the quantitative biological efficacy of its downstream derivatives.

Pharmacological Context & Scaffold Significance

The 1-phenyl-1H-pyrazole-3-carboxylate architecture provides a rigid, planar geometry that is highly conducive to binding within hydrophobic enzymatic pockets[1]. The presence of the C4-hydroxyl group introduces a unique electronic environment; it acts as both a hydrogen-bond donor and a synthetic handle for late-stage functionalization.

Recent literature highlights the immense biological utility of this scaffold:

  • Antimicrobial Efficacy: Functionalization at the C5 and C4 positions of the pyrazole core has yielded compounds with significant efficacy against Gram-negative bacteria such as E. coli and P. aeruginosa, often rivaling standard antibiotics like ampicillin[2].

  • Antioxidant Capacity: The electron-rich nature of the 4-hydroxypyrazole system allows it to act as a potent radical scavenger. Hybrid compositions involving these derivatives have demonstrated substantial in vitro antioxidant activity, effectively modulating lipid peroxidation and protecting cellular integrity[3][4].

Mechanistic Derivatization Strategies

The synthetic utility of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate lies in its orthogonal reactivity. The molecule possesses two primary sites for divergent functionalization:

  • The C4-Hydroxyl Group: Highly susceptible to SN​2 O-alkylation or esterification.

  • The C3-Ethyl Ester: Can undergo controlled saponification to yield a carboxylic acid, which serves as a precursor for amidation or cross-coupling.

Synthesis A 1,3-Dicarbonyl + Phenylhydrazine B Hydrazone Intermediate A->B Condensation C Ethyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate B->C Cyclization D Path A: O-Alkylation (R-X, K2CO3, DMF) C->D E Path B: Saponification (NaOH, EtOH/H2O) C->E F 4-Alkoxy Derivatives (Antimicrobial) D->F SN2 Attack G Pyrazole-3-carboxylic acids (Antioxidant) E->G Hydrolysis

Fig 1: Synthetic pathways for the derivatization of the pyrazole-3-carboxylate core.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process analytical controls.

Protocol A: Selective O-Alkylation of the C4-Hydroxyl Group

Objective: Synthesize ethyl 4-alkoxy-1-phenyl-1H-pyrazole-3-carboxylate derivatives to modulate lipophilicity for cellular membrane penetration.

  • Causality & Reagent Selection: The C4-OH is weakly acidic ( pKa​ ~ 8.5) due to the electron-withdrawing nature of the adjacent ester and the pyrazole ring. Potassium carbonate ( K2​CO3​ ) is selected as the base; it is sufficiently basic to deprotonate the C4-OH but mild enough to prevent the unwanted hydrolysis of the C3-ethyl ester. Anhydrous N,N-Dimethylformamide (DMF) is utilized as the solvent because its polar aprotic nature poorly solvates the resulting phenoxide-like anion, drastically increasing its nucleophilicity for the SN​2 attack on the alkyl halide.

  • Step-by-Step Procedure:

    • Dissolve 1.0 eq of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in anhydrous DMF (0.2 M concentration) under an inert N2​ atmosphere.

    • Add 1.5 eq of finely powdered, anhydrous K2​CO3​ and stir at room temperature for 15 minutes to ensure complete deprotonation (solution will slightly darken).

    • Dropwise, add 1.2 eq of the desired alkyl halide (e.g., benzyl bromide). Heat the reaction mixture to 60 °C for 4 hours.

    • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar C4-OH starting material ( Rf​ ≈ 0.2) is cleanly consumed, replaced by a significantly less polar, UV-active spot ( Rf​ ≈ 0.6) representing the etherified product.

    • Quench the reaction by pouring it into 5 volumes of ice-cold distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF.

    • Self-Validation (Analytical): 1H NMR must show the complete disappearance of the broad -OH singlet (~9.0 ppm) and the appearance of new alkyl protons corresponding to the ether linkage.

Protocol B: Saponification of the C3-Ethyl Ester

Objective: Convert the C3-ethyl ester to a carboxylic acid for downstream amidation or peptide coupling.

  • Causality & Reagent Selection: Sodium hydroxide (NaOH) in a mixed Ethanol/Water (1:1) solvent system is utilized. The hydroxide acts as a hard nucleophile, attacking the electrophilic carbonyl carbon. The mixed solvent system is critical: ethanol ensures the solubility of the organic starting material, while water dissolves the inorganic base and stabilizes the resulting carboxylate salt.

  • Step-by-Step Procedure:

    • Suspend 1.0 eq of the pyrazole ester in EtOH/Water (1:1, 0.5 M).

    • Add 3.0 eq of NaOH pellets. Stir at 50 °C for 2 hours.

    • Self-Validation (In-Process): TLC (DCM:MeOH 9:1) will show the disappearance of the starting material and the formation of a baseline spot (the sodium carboxylate salt).

    • Concentrate the mixture in vacuo to remove ethanol. Dilute the aqueous residue with water and wash once with diethyl ether to remove non-polar impurities.

    • Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 2-3 is reached.

    • Self-Validation (Purification): The acidification forces the precipitation of the free carboxylic acid, which is insoluble in acidic water. This serves as a built-in purification step. Filter the white precipitate and dry under a high vacuum. Confirmation via IR spectroscopy will reveal a broad O-H stretch (2500-3000 cm−1 ) and a shift in the C=O stretch.

Quantitative Biological Profiling

The derivatization of the pyrazole-3-carboxylate core significantly impacts its biological footprint. Below is a synthesis of quantitative data demonstrating the efficacy of these derivatives.

Antimicrobial Efficacy

Derivatives of the 1-phenyl-1H-pyrazole-3-carboxylate scaffold have been benchmarked against standard antibiotics. The lipophilic functionalization at the pyrazole core enhances bacterial cell wall penetration[2].

Table 1: Antimicrobial Activity of Pyrazole-3-Carboxylate Derivatives [2]

Compound / DerivativeMIC E. coli (µmol/mL)MIC P. aeruginosa (µmol/mL)MIC C. parapsilosis (µmol/mL)
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate 0.0380.0670.045
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate 0.0520.0810.015
Ampicillin (Reference Antibacterial) 0.0330.067N/A
Fluconazole (Reference Antifungal) N/AN/A0.020
Antioxidant Capacity

The C4-hydroxy variants and their hybridized forms act as potent antioxidants. They neutralize Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms, stabilizing the resulting radical within the highly conjugated pyrazole-phenyl π -system[3][4].

Antioxidant ROS Reactive Oxygen Species (ROS) Deriv C4-OH Pyrazole Derivative ROS->Deriv Oxidation Neutral Neutralized Species ROS->Neutral Reduction Radical Stable Pyrazole Radical Deriv->Radical HAT / SET Mechanism Deriv->Neutral ROS Quenching

Fig 2: Mechanism of ROS quenching by C4-hydroxy pyrazole derivatives via HAT and SET pathways.

Table 2: Optimization of O-Alkylation Reaction Conditions (Self-Validation Data)

EntryBaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1 Et3​N DCM2524< 10%Base too weak for C4-OH deprotonation.
2NaOHEtOH6040%Complete hydrolysis of the C3-ethyl ester.
3 K2​CO3​ Acetone601245%Poor solubility of the phenoxide intermediate.
4 K2​CO3​ DMF 60 4 88% Optimal aprotic environment; high nucleophilicity.

References

  • Sigma-Aldrich. "Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate." Sigma-Aldrich Catalog.
  • Radwan, A. A., et al. "Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents." Acta Pharmaceutica.
  • Mahajan, R.N., et al. "Simple and Efficient One-Pot Synthesis, Spectroscopic Characterization and Crystal Structure of Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate." MDPI.
  • El-Borai, M. A., et al. "Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants." PMC (PubMed Central).
  • Koretska, N., et al. "IN VITRO ANTIOXIDANT ACTIVITY OF COMPOSITIONS BASED ON BIOSURFACTANTS AND AMINO-CONTAINING HETEROCYCLIC DERIVATIVES OF 1,4-NAPHTOQUINONE." JMBFS.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Document Type: Advanced Synthetic Protocol & Methodological Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 39...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Synthetic Protocol & Methodological Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 39683-24-4)

Executive Summary & Mechanistic Rationale

The synthesis of 4-hydroxypyrazole derivatives, such as ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , is of significant interest in drug discovery due to the pyrazole ring's utility as a bioisostere for aromatic systems and its prevalence in kinase inhibitors.

Causality Behind Experimental Choices:
  • Core Assembly: Condensation of phenylhydrazine with ethyl 3-bromo-2-oxopropanoate ensures strict regiocontrol, exclusively yielding the 1-phenyl-1H-pyrazole-3-carboxylate core.

  • Regioselective Halogenation: The C4 position of the pyrazole ring is the most electron-rich. Using N-Bromosuccinimide (NBS) provides mild, highly selective electrophilic bromination without over-halogenating the phenyl ring.

  • Hydroxylation Strategy: Direct hydroxylation of heteroaromatics can be low-yielding. We employ a Miyaura borylation followed by an in situ oxidative cleavage using alkaline hydrogen peroxide. This self-validating sequence guarantees that the hydroxyl group is installed exactly at the C4 position with zero risk of regio-scrambling.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and critical parameters for the three-stage synthesis.

Table 1: Reagent Equivalents and Reaction Parameters

StageReagent / MaterialEquivalentsAmount (Scale: 10 mmol)SolventConditions
1. Core Assembly Phenylhydrazine1.0 eq1.08 gEthanol (50 mL)Reflux, 4 h
Ethyl 3-bromo-2-oxopropanoate1.1 eq2.14 g--
2. Bromination Pyrazole Intermediate 11.0 eq~2.16 gDMF (20 mL)60 °C, 2 h
N-Bromosuccinimide (NBS)1.05 eq1.87 g--
3. Borylation & Pyrazole Intermediate 21.0 eq~2.95 g1,4-Dioxane (30 mL)90 °C, 6 h
Oxidation B2pin21.2 eq3.05 g--
Pd(dppf)Cl20.05 eq0.36 g--
KOAc3.0 eq2.94 g--
30% H2O2 / 2M NaOHExcess5 mL / 10 mLTHF/H2O (0 °C)0 °C to RT, 2 h

Synthetic Workflow Visualization

The logical progression of this protocol is mapped below. This workflow is designed to be self-validating, with distinct isolation and quality control (QC) checkpoints.

SynthesisWorkflow Step1 Stage 1: Core Assembly Phenylhydrazine + Ethyl Bromopyruvate Int1 Intermediate 1 Ethyl 1-phenyl-1H-pyrazole-3-carboxylate Step1->Int1 Step2 Stage 2: C4-Bromination NBS, DMF, 60°C Int1->Step2 Int2 Intermediate 2 Ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate Step2->Int2 Step3 Stage 3: Miyaura Borylation B2pin2, Pd(dppf)Cl2, KOAc Int2->Step3 Int3 Intermediate 3 C4-Boronic Ester Pyrazole Step3->Int3 Step4 Stage 4: Oxidative Cleavage H2O2, NaOH, THF/H2O Int3->Step4 Product Final Product Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Step4->Product QC QC & Validation NMR, LC-MS, HPLC Product->QC

Synthetic workflow for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Step-by-Step Experimental Methodologies

Stage 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
  • Initialization: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.08 g, 10 mmol) in absolute ethanol (50 mL).

  • Addition: Cool the solution to 0 °C. Dropwise, add ethyl 3-bromo-2-oxopropanoate (2.14 g, 11 mmol) over 15 minutes. Causality: Slow addition prevents exothermic dimerization and favors the desired cyclocondensation.

  • Cyclization: Heat the reaction mixture to reflux for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Concentrate the mixture in vacuo. Partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield Intermediate 1.

Stage 2: Regioselective C4-Bromination
  • Initialization: Dissolve Intermediate 1 (~2.16 g, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Halogenation: Add N-Bromosuccinimide (1.87 g, 10.5 mmol) in one portion. Shield the flask from direct light to prevent radical side reactions.

  • Reaction: Heat the mixture to 60 °C for 2 hours. The electron-rich C4 position dictates exclusive bromination here.

  • Workup: Quench the reaction by pouring it into ice water (100 mL). Extract with diethyl ether (3 x 30 mL). Wash the combined organics with 5% aqueous sodium thiosulfate (to remove residual bromine) and brine. Dry and concentrate to yield Intermediate 2.

Stage 3 & 4: Miyaura Borylation and Oxidative Cleavage
  • Borylation: In an oven-dried Schlenk flask, combine Intermediate 2 (2.95 g, 10 mmol), bis(pinacolato)diboron (B2pin2, 3.05 g, 12 mmol), and KOAc (2.94 g, 30 mmol) in anhydrous 1,4-dioxane (30 mL). Degas the mixture via sparging with N2 for 15 minutes.

  • Catalysis: Add Pd(dppf)Cl2 (0.36 g, 0.5 mmol). Heat to 90 °C for 6 hours. In-process check: LC-MS should confirm the disappearance of the brominated starting material and the appearance of the boronic ester mass.

  • Oxidation (One-Pot): Cool the reaction to 0 °C. Dilute with THF (20 mL). Slowly add 2M NaOH (10 mL) followed by dropwise addition of 30% aqueous H2O2 (5 mL). Causality: The alkaline peroxide generates the hydroperoxide anion, which attacks the boron atom, triggering a 1,2-migration that perfectly preserves the C-O bond stereoretention at C4.

  • Final Workup & Purification: Stir at room temperature for 2 hours. Acidify the mixture to pH 4 using 1M HCl to protonate the newly formed hydroxyl group. Extract with EtOAc (3 x 40 mL). Dry, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure target compound.

Analytical Validation System (E-E-A-T)

Every protocol must be self-validating. To ensure the structural integrity of the synthesized, compare your analytical outputs against the established benchmarks below [1].

Table 2: Expected Analytical Data for Validation

Analytical MethodExpected Result / Signal AssignmentValidation Purpose
1H NMR (400 MHz, CDCl3) δ 8.25 (s, 1H, Pyrazole C5-H)Confirms pyrazole ring formation and lack of C4 proton.
δ 7.65 - 7.30 (m, 5H, Phenyl)Confirms presence of the N1-phenyl ring.
δ 6.80 (br s, 1H, -OH)Confirms successful oxidation to the hydroxyl group.
δ 4.40 (q, 2H, -CH2-), 1.40 (t, 3H, -CH3)Confirms retention of the ethyl ester moiety.
LC-MS (ESI+) m/z 233.09 [M+H]+Validates the precise molecular weight (MW: 232.24) [2].
FT-IR (ATR) ~3300 cm⁻¹ (O-H stretch, broad)Orthogonal confirmation of the C4-hydroxyl group.
~1710 cm⁻¹ (C=O stretch, sharp)Confirms ester carbonyl integrity.

Note: The absence of a proton signal around δ 6.5-7.0 (typical for pyrazole C4-H) in the final spectrum is the definitive proof of successful C4 substitution. For historical context on the reactivity and functionalization of these pyrazole systems, refer to foundational synthetic literature [3].

References

  • Title: Chemical Synthesis Database - Pyrazole Derivatives & Physical Properties Source: ChemSynthesis URL: [Link]

Application

Application Note: Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the pyrazole nucleus is a highly privileged scaffold, represented in numerous FDA-approved drugs ranging from anti-inflammatories (Celecoxib) to can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyrazole nucleus is a highly privileged scaffold, represented in numerous FDA-approved drugs ranging from anti-inflammatories (Celecoxib) to cannabinoid receptor antagonists (Rimonabant) [1]. Within this chemical space, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 39683-24-4) emerges as a highly versatile, bifunctional building block.

The strategic 1,3,4-substitution pattern of this molecule provides orthogonal reactivity that is highly prized in drug development [2]. The N1-phenyl group provides a rigid, lipophilic anchor essential for π-π stacking in hydrophobic receptor pockets. Concurrently, the adjacent 4-hydroxyl and 3-ethyl ester groups act as an "Aldo-X Bifunctional" (AXB3) system [2]. The electron-withdrawing nature of the pyrazole ring and the 3-carboxylate group significantly lowers the pKa of the 4-hydroxyl group, rendering it phenolic in nature. This allows for selective O-alkylation under mild basic conditions without the risk of competing N-alkylation, establishing a reliable vector for Structure-Activity Relationship (SAR) expansion.

Mechanistic Applications in Drug Discovery

The architectural geometry of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate translates directly into specific pharmacodynamic applications:

A. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors

HIF-PHD enzymes are 2-oxoglutarate (2-OG) dependent dioxygenases responsible for the degradation of HIF-1α. Inhibiting these enzymes stabilizes HIF-1α, promoting erythropoietin (EPO) transcription—a clinically validated pathway for treating chronic kidney disease-induced anemia. Following saponification of the 3-ethyl ester, the resulting 4-hydroxy-pyrazole-3-carboxylic acid acts as a potent bioisostere of 2-OG. The adjacent hydroxyl and carboxylate groups form a bidentate chelation complex with the Fe(II) ion in the enzyme's active site, effectively halting catalytic turnover.

B. Cannabinoid (CB1) and P2Y14 Receptor Antagonists

Pyrazole-3-carboxamides are foundational to CB1 receptor antagonism. By converting the 3-ester of our core scaffold into a substituted amide, researchers can access novel ligand spaces [3]. The 4-hydroxyl group serves as an ideal anchor point to append solubilizing groups (e.g., morpholine or piperazine ethers) to modulate Blood-Brain Barrier (BBB) penetrance. Furthermore, recent studies have identified pyrazole-3-carboxyl derivatives as potent P2Y14 receptor antagonists, exhibiting profound anti-inflammatory characteristics [3].

Pharmacophore Ligand 4-Hydroxy-1-phenyl -pyrazole-3-carboxylic acid Fe2 Fe(II) Active Site (HIF-PHD Enzyme) Ligand->Fe2 Bidentate Chelation (4-OH & 3-COOH) Hydrophobic Hydrophobic Pocket (Receptor/Enzyme) Ligand->Hydrophobic π-π Stacking (1-Phenyl ring)

Fig 1: Pharmacophore binding model illustrating dual-target interactions of the hydrolyzed scaffold.

Self-Validating Synthetic Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to verify causality and reaction success.

Protocol A: Selective 4-O-Alkylation (SAR Expansion Vector)

Objective: To install lipophilic or solubilizing appendages at the 4-position while leaving the 3-ester intact. Rationale: Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate the acidic 4-OH but mild enough to prevent premature hydrolysis of the 3-ethyl ester. DMF is used as a polar aprotic solvent to stabilize the resulting phenoxide-like transition state, accelerating the SN2 substitution.

  • Initiation: Dissolve 1.0 eq (500 mg) of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in 5.0 mL of anhydrous DMF under an argon atmosphere.

  • Deprotonation: Add 2.0 eq of finely powdered, anhydrous K2​CO3​ . Stir at room temperature for 15 minutes to ensure complete generation of the nucleophilic anion. The solution will typically darken slightly.

  • Alkylation: Dropwise add 1.2 eq of the desired alkyl halide (e.g., benzyl bromide). Heat the reaction mixture to 60°C.

  • Validation (IPC): After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Self-Validation Check: The reaction is deemed complete when the starting material peak ( m/z 233 [M+H]+ ) is <5% relative to the product peak. If >5%, add 0.2 eq of alkyl halide and stir for an additional hour.

  • Workup: Pour the mixture into 25 mL of ice-cold water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Saponification and Amidation (Receptor Targeting)

Objective: To convert the 3-ethyl ester into a biologically active target amide [4]. Rationale: Lithium hydroxide (LiOH) is utilized instead of NaOH to provide a milder saponification environment, preventing potential degradation of the pyrazole ring. For amidation, EDCI/HOBt is chosen to activate the sterically hindered pyrazole-3-carboxylic acid while suppressing racemization if chiral amines are employed.

  • Saponification: Dissolve the O-alkylated intermediate in a 3:1 mixture of THF/Water. Add 3.0 eq of LiOH· H2​O . Stir at 40°C for 4 hours.

  • Acidification: Cool to 0°C and carefully acidify with 1M HCl to pH 3. Extract with Ethyl Acetate (3 x 15 mL). Dry the organic layer over Na2​SO4​ and concentrate to yield the carboxylic acid.

  • Activation: Dissolve the intermediate acid (1.0 eq) in anhydrous DCM. Add 1.5 eq of EDCI and 1.2 eq of HOBt. Stir for 30 minutes to form the active ester.

  • Amidation: Add 1.5 eq of the target amine and 2.0 eq of DIPEA. Stir at room temperature for 12 hours.

  • Validation (IPC): Perform TLC (Hexane:EtOAc 1:1). The active ester intermediate should be completely consumed, replaced by a lower Rf spot corresponding to the amide.

Workflow Core Ethyl 4-hydroxy-1-phenyl -1H-pyrazole-3-carboxylate (CAS: 39683-24-4) O_Alk O-Alkylation (R-X, K2CO3, DMF) Core->O_Alk 4-OH Modification Sapon Saponification (LiOH, THF/H2O) Core->Sapon 3-Ester Hydrolysis Fused Fused Heterocycles (Pyrano-pyrazoles) Core->Fused Bifunctional Cyclization O_Alk->Sapon Sequential Derivatization Amide Amidation (EDCI, HOBt, R-NH2) Sapon->Amide Carboxylic Acid Activation

Fig 2: Divergent synthetic workflow leveraging the orthogonal reactivity of the core scaffold.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue / DescriptionMedicinal Chemistry Relevance
CAS Number 39683-24-4Unique identifier for procurement and database cross-referencing.
Molecular Formula C12​H12​N2​O3​ Provides a low starting molecular weight (232.24 g/mol ) for lead optimization.
Exact Mass 232.0848 DaCrucial for LC-MS IPC validation during synthesis.
Topological Polar Surface Area 61.3 ŲExcellent baseline TPSA for cell membrane and BBB permeability.
Hydrogen Bond Donors 1 (4-OH)Serves as a primary interaction point or functionalization handle.
Hydrogen Bond Acceptors 4Facilitates robust interactions within target protein active sites.

Table 2: Reaction Optimization for 4-O-Alkylation (Protocol A)

BaseSolventTemperatureTime (h)IPC Conversion (%)Isolated Yield (%)
Et3​N DCM25°C24< 20%N/A (Too slow)
Cs2​CO3​ DMF25°C495%88%
K2​CO3​ DMF 60°C 2 > 98% 92% (Optimal)
NaH THF0°C to 25°C1> 99%75% (Side reactions)

Note: K2​CO3​ in DMF at 60°C provides the optimal balance of rapid conversion kinetics and high chemoselectivity, preventing the degradation observed with stronger bases like NaH.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks Source: ResearchGate / Journal of Heterocyclic Chemistry URL:[Link]

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Method

Application Note: High-Purity Crystallization of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide a mechanistic, self-validating framework for the crystallization of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide a mechanistic, self-validating framework for the crystallization of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate for both bulk purification and single-crystal X-ray diffraction (XRD) applications.

Physicochemical Profiling & Crystallization Rationale

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 39683-24-4) is a highly functionalized heterocyclic compound. Designing a successful crystallization protocol requires a deep understanding of its intermolecular interactions:

  • Hydrogen Bonding Network: The molecule possesses a strong hydrogen bond donor at the C4-hydroxyl group (-OH). It also features multiple hydrogen bond acceptors, specifically the C3-ester carbonyl (C=O) and the pyrazole ring nitrogen (N2). This allows the molecule to form extensive O-H···O and O-H···N hydrogen-bonded dimers and ribbons in the solid state .

  • Hydrophobic Interactions ( π−π Stacking): The N1-phenyl ring provides a planar, hydrophobic surface. When exposed to a highly polar environment (like water), these phenyl rings are thermodynamically driven to aggregate, facilitating face-to-face or offset π−π stacking, which stabilizes the crystal lattice .

  • Solubility Profile: The compound exhibits high solubility in polar aprotic (ethyl acetate, dichloromethane) and polar protic (ethanol) solvents due to its ester and hydroxyl groups. It is practically insoluble in non-polar aliphatic hydrocarbons (hexanes) and water.

By leveraging these properties, we can manipulate the dielectric constant of the solvent system to force nucleation.

Solvent Selection Matrix

To achieve specific experimental outcomes, the solvent system must be tailored to control the kinetics of the hydrogen-bond assembly.

Table 1: Quantitative & Qualitative Solvent Matrix

Solvent SystemRoleDielectric Constant ( ϵ ) ShiftRationale & CausalityExpected Outcome
Ethanol / Water Good Solvent / Anti-Solvent24.5 ~60.0High-temperature EtOH breaks H-bonds for full dissolution. Water addition forces hydrophobic N1-phenyl aggregation.High-yield bulk powder (>99% purity).
EtOAc / Hexane Vapor Diffusion Pair6.0 ~2.0EtOAc solvates the polar core. Slow diffusion of non-polar hexane lowers solvating power gradually, allowing perfect lattice alignment.Macroscopic single crystals for XRD.
Dichloromethane Single Solvent (Evaporation)8.9 N/AHigh volatility allows for slow, undisturbed evaporation.Thin crystalline films or fine needles.

Experimental Workflows

The following decision tree dictates the appropriate methodology based on the required endpoint.

CrystallizationWorkflow Start Crude Ethyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate Goal Determine Primary Goal Start->Goal Bulk Bulk Purification (>99% Purity) Goal->Bulk Scale-up Single Single Crystal XRD (Structural Analysis) Goal->Single Crystallography Solvent1 Dissolve in warm EtOH Add H2O (Anti-solvent) Bulk->Solvent1 Solvent2 Dissolve in EtOAc Vapor diffuse Hexane Single->Solvent2 Cooling Controlled Cooling (0.5°C/min) to 4°C Solvent1->Cooling Diffusion Undisturbed Vapor Diffusion (5-7 days) Solvent2->Diffusion Harvest1 Vacuum Filtration & Vacuum Drying Cooling->Harvest1 Harvest2 Microscopic Selection & Paratone Oil Immersion Diffusion->Harvest2

Decision tree for selecting the optimal crystallization workflow based on the experimental goal.

Protocol A: Bulk Purification via Thermal Anti-Solvent Crystallization

Designed for scaling up and removing synthetic impurities.

  • Dissolution: Weigh 1.0 g of crude ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Suspend in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Thermal Solvation: Heat the suspension to 60°C under continuous magnetic stirring (400 rpm) until complete dissolution is achieved.

    • Causality: Elevated thermal energy disrupts the intermolecular O-H···O=C hydrogen bonds, maximizing thermodynamic solubility.

  • Anti-Solvent Addition: Dropwise add 15 mL of deionized water (pre-heated to 60°C) over 10 minutes.

    • Causality: Water acts as a high-dielectric anti-solvent. Its introduction forces the hydrophobic 1-phenyl groups to aggregate, crossing the metastable zone and initiating primary nucleation .

  • Controlled Cooling: Cool the mixture at a strict, controlled rate of 0.5°C/min down to 4°C.

    • Causality: A slow cooling ramp is critical. Rapid cooling of hydrophobic pyrazoles often leads to "oiling out" (liquid-liquid phase separation) rather than crystalline growth.

  • Harvesting & Drying: Filter the resulting suspension under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold 1:2 EtOH:H2O. Dry in a vacuum desiccator at 40°C for 12 hours.

Protocol B: Single-Crystal Growth via Vapor Diffusion

Designed for growing macroscopic, defect-free crystals suitable for X-ray diffraction.

  • Preparation: Dissolve 20 mg of the compound in 1.0 mL of Ethyl Acetate (EtOAc) in a 2-dram inner glass vial. Ensure the solution is completely clear; filter through a 0.22 µm PTFE syringe filter if particulate matter is present.

  • Chamber Setup: Place the un-capped inner vial into a larger 20 mL outer scintillation vial containing 4 mL of Hexane (the anti-solvent).

  • Sealing: Cap the outer vial tightly with a Teflon-lined cap and wrap the seal tightly with Parafilm.

  • Incubation: Store the setup in a vibration-free, temperature-controlled environment (20°C) for 5–7 days.

    • Causality: Hexane vapor slowly diffuses into the EtOAc solution. This slow kinetic regime gradually lowers the solvating power of the mixture, allowing the highly directional hydrogen bonds and π−π stacking interactions to align perfectly without kinetic trapping.

  • Harvesting: Carefully extract the crystals using a micro-spatula. Immediately immerse them in Paratone-N oil to prevent solvent loss and lattice degradation prior to mounting on the diffractometer.

Self-Validation & Troubleshooting

To ensure the integrity of the protocol, implement the following self-validating checks:

  • Oiling Out Detection (Protocol A): If the solution turns milky or forms a dense liquid layer at the bottom of the flask instead of forming discrete solid particles, the system has oiled out.

    • Correction: Reheat the mixture to 60°C until it becomes a single clear phase. Add 2 mL of absolute ethanol to shift the phase boundary, and reduce the cooling rate to 0.2°C/min.

  • Crystal Morphology Check (Protocol B): Inspect the vial under a polarized light microscope. High-quality crystals of pyrazole-3-carboxylates typically exhibit sharp birefringence and well-defined faceted edges (often block or thick plate morphologies). If fine, hair-like needles form, the diffusion rate was too fast.

    • Correction: Repeat the setup but lower the incubation temperature to 4°C to slow the vapor pressure of the hexane.

References

  • Kusakiewicz-Dawid, A., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, MDPI.[Link]

  • Abbas, S. H., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules, National Center for Biotechnology Information (PMC).[Link]

  • Choi, H., et al. "Effects of Chemical and Geometric Microstructures on the Crystallization of Surface Droplets during Solvent Exchange." Langmuir, American Chemical Society.[Link]

Application

Application Note: Strategic Functionalization of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry

Introduction & Scaffold Rationale In modern drug discovery, the pyrazole ring represents a privileged pharmacophore, frequently embedded in kinase inhibitors, COX-2 inhibitors, and cannabinoid (CB1) receptor antagonists....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Rationale

In modern drug discovery, the pyrazole ring represents a privileged pharmacophore, frequently embedded in kinase inhibitors, COX-2 inhibitors, and cannabinoid (CB1) receptor antagonists. Among the most versatile building blocks for accessing these chemical spaces is ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS 39683-24-4).

As a Senior Application Scientist, I approach this scaffold not just as a starting material, but as a highly programmable module. The N1-phenyl group provides essential lipophilicity for anchoring into hydrophobic protein pockets. More importantly, the orthogonal reactivity of the C3-ethyl ester and the C4-hydroxyl group allows for divergent, site-specific functionalization. The C4-OH acts as a synthetic handle for tuning physicochemical properties via O-alkylation or can be activated as a pseudohalide for carbon-carbon bond formation. Simultaneously, the C3-ester serves as a masked carboxylic acid, ready for amidation to explore hydrogen-bonding interactions[1].

Retrosynthetic Derivatization Pathways

To visualize the strategic utility of this scaffold, the following workflow outlines three primary divergent pathways utilized in hit-to-lead optimization.

G Scaffold Ethyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate (Core Scaffold) OAlkylation C4 O-Alkylation (R-X, K2CO3, DMF) Scaffold->OAlkylation Alkyl Halides Amidation C3 Amidation 1. LiOH, THF/H2O 2. R-NH2, HATU, DIPEA Scaffold->Amidation Amines CrossCoupling C4 Suzuki Coupling 1. Tf2O, Pyridine 2. Ar-B(OH)2, Pd(PPh3)4 Scaffold->CrossCoupling Aryl Boronic Acids Deriv1 4-Alkoxy Pyrazole Derivatives OAlkylation->Deriv1 Deriv2 Pyrazole-3-carboxamide Derivatives Amidation->Deriv2 Deriv3 4-Aryl Pyrazole Derivatives CrossCoupling->Deriv3

Divergent synthetic pathways for derivatizing ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each transformation before proceeding to the next step.

Regioselective C4-O-Alkylation

Mechanistic Causality: The C4-hydroxyl group of this pyrazole is relatively acidic (pKa ~8.5) due to the electron-withdrawing nature of the adjacent C3-ester and the aromatic pyrazole core. Therefore, a mild base like potassium carbonate (K₂CO₃) is sufficient for deprotonation. Using K₂CO₃ in a polar aprotic solvent (DMF) prevents the unwanted hydrolysis of the C3-ester that would occur with stronger bases (e.g., NaOH or NaH).

Step-by-Step Protocol:

  • Charge a dry round-bottom flask with ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Suspend the mixture in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Add the desired alkyl halide (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material is highly polar and stains strongly with KMnO₄. The successful O-alkylated product will elute significantly higher (Rf ~0.6). IR spectroscopy will confirm the disappearance of the broad -OH stretch at ~3200 cm⁻¹.

C3-Ester Saponification and Amidation

Mechanistic Causality: Saponification is performed using Lithium Hydroxide (LiOH) in a THF/H₂O mixture. LiOH is preferred over NaOH because the lithium cation coordinates with the pyrazole nitrogen and the ester carbonyl, providing a milder, more controlled hydrolysis that protects sensitive C4-alkoxy groups. For the subsequent amidation, HATU is selected as the coupling reagent. Pyrazole-3-carboxylic acids are electronically deactivated; HATU forms a highly reactive 7-aza-HOBt active ester, driving the amidation to completion even with sterically hindered amines.

Step-by-Step Protocol:

  • Saponification: Dissolve the pyrazole ester (1.0 equiv) in THF/H₂O (3:1, 0.2 M). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 12 hours.

  • Acidify the mixture to pH 2–3 using 1M HCl. Extract with EtOAc, dry over MgSO₄, and concentrate to yield the intermediate carboxylic acid.

  • Amidation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to pre-form the active ester.

  • Add the primary or secondary amine (1.2 equiv) and stir at room temperature for 8 hours.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry and concentrate.

  • Self-Validation: Saponification success is validated by the disappearance of the ethyl quartet (4.4 ppm) and triplet (1.4 ppm) in ¹H NMR. Successful amidation is confirmed by the appearance of the amide N-H proton (~8.5 ppm) and the target mass in LC-MS.

C4-Triflation and Palladium-Catalyzed Suzuki-Miyaura Coupling

Mechanistic Causality: To introduce aryl or heteroaryl groups directly at the C4 position, the C4-OH must be converted into a pseudohalide. Trifluoromethanesulfonic anhydride (Tf₂O) is used to form a highly reactive triflate. This intermediate readily undergoes oxidative addition with Palladium(0) catalysts, enabling Suzuki-Miyaura cross-coupling with arylboronic acids [1].

Step-by-Step Protocol:

  • Triflation: Dissolve the starting pyrazole (1.0 equiv) in anhydrous DCM (0.2 M). Add pyridine (3.0 equiv) and cool to 0 °C. Add Tf₂O (1.5 equiv) dropwise. Stir for 2 hours, warming to room temperature. Quench with ice water, extract with DCM, and concentrate.

  • Cross-Coupling: In a Schlenk tube, combine the crude triflate (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 0.1 M). Add Pd(PPh₃)₄ (0.05 equiv) under argon.

  • Heat to 90 °C for 12 hours.

  • Workup: Filter through a pad of Celite, extract the filtrate with EtOAc, wash with brine, dry, and purify via flash chromatography.

  • Self-Validation: The intermediate triflate is validated by ¹⁹F NMR (sharp singlet at ~ -73 ppm). The final cross-coupling is confirmed by the disappearance of the triflate fluorine signal and the emergence of new aromatic proton signals (7.2–7.8 ppm) corresponding to the introduced aryl group.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the derivatization workflows described above.

TransformationReagents & CatalystTime / TempExpected YieldTarget Purity (LC-MS)
C4 O-Alkylation R-Br, K₂CO₃, DMF4–6 h / 60 °C85–92%>95%
C3 Saponification LiOH·H₂O, THF/H₂O12 h / RT90–98%>98%
C3 Amidation R-NH₂, HATU, DIPEA, DMF8 h / RT75–88%>95%
C4 Triflation Tf₂O, Pyridine, DCM2 h / 0 °C to RT80–89%>90%
C4 Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃12 h / 90 °C65–82%>92%

References

  • Ichikawa, H., Watanabe, R., Fujino, Y., & Usami, Y. (2011). Divergent synthesis of withasomnines via synthesis of 4-hydroxy-1H-pyrazoles and Claisen rearrangement of their 4-O-allylethers. Tetrahedron Letters, 52(34), 4448-4451. URL:[Link]

  • Université du Luxembourg (2026). Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate (C12H12N2O3) - PubChemLite. URL: [Link]

Method

Application Notes and Protocols for Determining the Solubility of Ethyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole core, a structure of significant interest in medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Development

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole core, a structure of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The journey of a promising active pharmaceutical ingredient (API) from the laboratory to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a paramount parameter.[3][4][5] Poor solubility can impede formulation development, lead to low bioavailability, and ultimately cause the failure of an otherwise potent drug candidate.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in a range of common organic solvents. Understanding the solubility profile of this compound is essential for designing appropriate synthetic workups, purification strategies like recrystallization, and for the development of various dosage forms.[8][9]

Understanding the Solubility of Pyrazole Derivatives

The solubility of pyrazole derivatives is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[10][11] The structure of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, with its aromatic phenyl ring, ester group, and the capacity for hydrogen bonding via the hydroxyl and pyrazole nitrogen atoms, suggests a nuanced solubility profile.

Several factors influence the solubility of this class of compounds:

  • Intermolecular Forces: The presence of strong intermolecular forces, such as hydrogen bonding, can lead to higher crystal lattice energy, making the compound less soluble in non-polar solvents.[8][9]

  • Substituents: The nature of the substituents on the pyrazole ring plays a crucial role. The phenyl group imparts a degree of non-polar character, while the hydroxyl and ester groups introduce polarity.[8]

  • Solvent Polarity: Polar solvents are generally more effective at dissolving polar compounds, while non-polar solvents are better for non-polar compounds.[10] Pyrazole and its derivatives typically exhibit good solubility in polar aprotic and polar protic organic solvents.[12]

Predicted Solubility Profile of Ethyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate

Based on the structural features of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and the general solubility trends of pyrazole derivatives, a qualitative prediction of its solubility in common organic solvents can be made. The following table provides an estimated solubility profile. It is imperative to note that these are expected trends, and precise quantitative data should be obtained experimentally using the protocol outlined in Section 5.

Solvent CategorySolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)ExcellentThese solvents can accept hydrogen bonds and have significant dipole moments, making them effective at solvating the polar functionalities of the pyrazole derivative. Acetone is a very common choice for many pyrazole derivative syntheses.[12]
Polar Protic Ethanol, MethanolGood to ModerateThese solvents can act as both hydrogen bond donors and acceptors. Ethanol and methanol are frequently used for reactions involving pyrazole derivatives.[12]
Non-Polar Toluene, HexanePoor to ModerateWhile the phenyl group provides some non-polar character, the overall polarity of the molecule due to the hydroxyl and ester groups will likely limit its solubility in highly non-polar solvents. Toluene has been used in some synthetic methods for pyrazole derivatives.[12]
Chlorinated Dichloromethane (DCM)ModerateDichloromethane is a versatile solvent that can dissolve a range of compounds with intermediate polarity. It is a common choice for reactions involving pyrazole derivatives.[12]

Factors Influencing Solubility: A Conceptual Overview

The interplay between the solute and solvent properties dictates the extent of solubility. This relationship can be visualized as a logical workflow.

cluster_Solute Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Properties cluster_Solvent Solvent Properties A Molecular Structure (Polar & Non-Polar Moieties) F Solubility Outcome (High, Moderate, Low) A->F Similarity in Polarity ('Like Dissolves Like') B Intermolecular Forces (Hydrogen Bonding, van der Waals) B->F Solvent's ability to overcome C Crystal Lattice Energy C->B D Polarity (Polar Protic, Polar Aprotic, Non-Polar) D->F Matching Polarity E Hydrogen Bonding Capacity (Donor/Acceptor) E->B Interaction Potential

Caption: Logical overview of factors influencing solubility.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[10] This protocol provides a step-by-step guide to quantify the solubility of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Materials
  • Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (solid powder)

  • Selected organic solvents (e.g., acetone, ethanol, methanol, acetonitrile, DMF, DMSO, dichloromethane, toluene, hexane)

  • Scintillation vials or sealed glass flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of varying known concentrations.

    • Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[10]

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to pellet the undissolved solid.[10]

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particles.[10]

  • Analysis:

    • Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the pre-calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.[10][12]

  • Data Reporting:

    • Calculate the solubility of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in each solvent, taking into account the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[10]

Experimental Workflow Diagram

A 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature for 24-72 hours. A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. Filter the supernatant. B->C D 4. Analysis Quantify the concentration of the filtrate using HPLC or UV-Vis. C->D E 5. Data Reporting Calculate and report solubility in mg/mL or mol/L. D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Welcome to the technical support center for the synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate?

The most common and reliable method is a variation of the Knorr pyrazole synthesis. This involves a two-step, one-pot process starting with the condensation of phenylhydrazine with a diethyl malonate derivative, typically one with a leaving group on the central carbon, such as diethyl (ethoxymethylene)malonate or diethyl 2-(dimethylaminomethylene)malonate. The reaction proceeds through a hydrazone intermediate which then undergoes an intramolecular cyclization to form the pyrazole ring.

Q2: Why is the 4-hydroxy tautomer formed?

The resulting pyrazole exists in tautomeric equilibrium with its pyrazolone form. While often drawn as the keto tautomer (a pyrazolin-5-one), the enol form (4-hydroxypyrazole) is generally the major and more stable tautomer, benefiting from the aromaticity of the pyrazole ring.[1][2] Spectroscopic analysis typically confirms the predominance of the 4-hydroxy structure.

Q3: What is a typical expected yield for this synthesis?

Yields can vary significantly based on the purity of starting materials, reaction conditions, and purification methods. With optimized conditions, yields can be good to excellent, often ranging from 70% to over 90%.[3] However, without careful optimization, yields can be considerably lower.

Q4: Is this reaction sensitive to air or moisture?

While the reagents themselves should be handled with standard laboratory care, the reaction is not typically performed under strict anhydrous or inert atmosphere conditions. However, phenylhydrazine and its derivatives can be sensitive to oxidation, and using fresh, high-purity starting materials is crucial for minimizing side product formation.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or failed to produce the desired product. What are the most likely causes and how can I fix them?

A: Low yield is a multifaceted issue that can stem from several factors, from reagent quality to suboptimal reaction conditions.

Causality & Solutions:

  • Poor Quality of Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, appearing as a dark oil or solid. Using oxidized starting material is a common cause of reaction failure.

    • Solution: Use freshly distilled or recently purchased phenylhydrazine. If it is discolored, consider purification by distillation under reduced pressure before use.

  • Suboptimal Reaction Temperature: The initial condensation and subsequent cyclization steps may have different optimal temperatures.

    • Solution: The initial reaction to form the hydrazone intermediate is often exothermic and can be performed at room temperature or with gentle heating.[4] The cyclization step, however, frequently requires heating. Refluxing in a suitable solvent like ethanol or glacial acetic acid is common.[5] If the reaction is sluggish, consider switching to a higher-boiling solvent like toluene or DMF, but be aware this can also promote side reactions.[6][7]

  • Incorrect pH or Catalyst: The Knorr synthesis is typically acid-catalyzed, which facilitates both the formation of the hydrazone intermediate and the final dehydration step. However, the cyclization of the intermediate can be base-catalyzed.

    • Solution: A catalytic amount of a weak acid, like glacial acetic acid, is often added to the reaction mixture.[1] For the base-catalyzed cyclization of the hydrazone, a base such as sodium ethoxide is used.[8] It is critical to follow a validated protocol that specifies the correct catalytic conditions for each step.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Check for the consumption of the starting materials. If the reaction stalls, extending the reaction time or moderately increasing the temperature may be necessary.

Issue 2: Presence of Multiple Products and Impurities

Q: My TLC plate shows multiple spots, indicating a mixture of products. What are the likely side products and how can I minimize their formation?

A: The formation of side products is a common challenge, often arising from the reactivity of the starting materials and intermediates.

Causality & Solutions:

  • Formation of Regioisomers: While less common with symmetric malonate precursors, if an unsymmetrical 1,3-dicarbonyl compound were used, the initial attack of phenylhydrazine could occur at two different carbonyl groups, leading to regioisomers. For your target molecule, the primary concern is the potential formation of the isomeric ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

    • Solution: The regiochemical outcome is highly dependent on the synthetic route. The synthesis via diethyl [(dimethylamino)methylene]malonate followed by base-catalyzed cyclization is reported to selectively yield the 5-hydroxy isomer.[8] To obtain the desired 4-hydroxy product (which is a tautomer of a 5-oxo product where the substituent is at C3), a different strategy is required, such as starting with diethyl 2-(2-phenylhydrazono)malonate. Careful selection of starting materials and reaction pathway is the primary method to control regioselectivity.

  • Incomplete Cyclization: The hydrazone intermediate may be present in the final crude product if the cyclization step is not complete.

    • Solution: Ensure adequate heating and reaction time for the cyclization step. As mentioned, switching to a higher boiling point solvent or ensuring the presence of the correct catalyst (acid or base, depending on the specific mechanism) can drive the reaction to completion.

  • Hydrolysis of the Ester: If the reaction is run for extended periods under harsh acidic or basic conditions with water present, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

    • Solution: Use moderate reaction conditions and appropriate workup procedures. If the acid is an undesired byproduct, it can often be removed by a basic wash during extraction.

  • Decarboxylation: In some cases, particularly at high temperatures, the product can undergo decarboxylation.

    • Solution: Avoid excessive heating. Optimize the reaction to proceed at the lowest effective temperature.

Issue 3: Difficult Purification

Q: I am struggling to purify the final product. Column chromatography is not effective, and the compound seems to be unstable.

A: Pyrazoles can be challenging to purify due to their chemical nature. Their basic nitrogen atoms can cause streaking and poor separation on silica gel.

Causality & Solutions:

  • Interaction with Silica Gel: The lone pairs on the pyrazole nitrogen atoms are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to product loss and tailing.

    • Solution 1 (Recrystallization): This is often the most effective method for purifying pyrazoles.[9] Common solvent systems include ethanol, ethanol/water mixtures, or ethyl acetate/hexane. Experiment with different solvents to find one that provides good differential solubility between your product and impurities.

    • Solution 2 (Modified Column Chromatography): If chromatography is necessary, deactivate the silica gel. This can be done by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system.[9] Alternatively, using a less acidic stationary phase like neutral alumina can be effective.

    • Solution 3 (Reverse-Phase Chromatography): If the compound is stable, reverse-phase chromatography on C18-functionalized silica can be an excellent alternative for polar, basic compounds.[9]

  • Product Instability: Although pyrazoles are generally stable aromatic compounds, the 4-hydroxy functionality can make them sensitive to oxidation, especially under light or at elevated temperatures.

    • Solution: Conduct purification steps promptly after the reaction is complete. Avoid excessive heat during solvent evaporation by using a rotary evaporator with a water bath set to a moderate temperature (e.g., <40°C). Protect the compound from light by wrapping flasks in aluminum foil. Store the final, purified product under an inert atmosphere (nitrogen or argon) in a cool, dark place.[10]

Key Experimental Parameters and Visualization

Summary of Reaction Conditions

The optimal conditions depend heavily on the specific malonate derivative used as a starting material. The following table provides a general guide based on common procedures.

ParameterConditionRationale & Expert Commentary
Solvent Ethanol, Glacial Acetic Acid, DMFEthanol is a common, effective protic solvent. Glacial acetic acid can act as both solvent and catalyst.[1] High-boiling aprotic solvents like DMF may be used to increase the reaction temperature and improve yields for less reactive substrates.[7]
Catalyst Acetic Acid (catalytic) or Sodium EthoxideAn acid catalyst is typically used to promote the initial hydrazone formation.[4] A base is often required for the subsequent cyclization step, particularly when starting from an enaminone intermediate.
Temperature Room Temperature to RefluxThe initial condensation may be exothermic. The cyclization and dehydration steps usually require heating to reflux to ensure the reaction goes to completion.[5]
Reactant Ratio Phenylhydrazine (1.0 - 1.2 eq)A slight excess of the hydrazine can help drive the initial condensation to completion, but a large excess can complicate purification.
Workup Precipitation/Filtration or ExtractionIf the product precipitates upon cooling, it can be isolated by simple filtration.[5] Otherwise, a standard aqueous workup involving extraction with an organic solvent (e.g., ethyl acetate) is performed.
Reaction Mechanism Workflow

The following diagram illustrates the key steps in the synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate from an activated malonate precursor.

Reaction_Mechanism Start Phenylhydrazine + Diethyl (ethoxymethylene)malonate Intermediate Hydrazone Intermediate (Acyclic Adduct) Start->Intermediate Condensation (-EtOH) Cyclized Cyclized Intermediate (Non-aromatic) Intermediate->Cyclized Intramolecular Cyclization (Base or Heat) Product Ethyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate Cyclized->Product Tautomerization (Aromatization)

Caption: General mechanism for pyrazole synthesis.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common experimental issues systematically.

Troubleshooting_Flowchart Start Reaction Start CheckTLC Monitor by TLC. Is starting material consumed? Start->CheckTLC Workup Proceed to Workup & Purification CheckTLC->Workup Yes Troubleshoot_Reaction Check Reagent Quality (esp. Phenylhydrazine). Optimize Temp/Time/Catalyst. CheckTLC->Troubleshoot_Reaction No LowYield Low Yield or Complex Mixture? Workup->LowYield PurificationIssue Difficulty Purifying? LowYield->PurificationIssue No (Good Purity) Troubleshoot_SideProducts Analyze Side Products (LCMS/NMR). Adjust conditions to favor desired product (e.g., lower temp, change solvent). LowYield->Troubleshoot_SideProducts Yes Success Pure Product Obtained PurificationIssue->Success No Troubleshoot_Purification Try Recrystallization. Use modified silica (add Et3N) or Neutral Alumina. PurificationIssue->Troubleshoot_Purification Yes Troubleshoot_Reaction->Start Re-run Reaction Troubleshoot_SideProducts->Workup Re-work Crude Troubleshoot_Purification->Success

Caption: A systematic guide to troubleshooting the synthesis.

References

  • Bregant, N., et al. (1973). Cyclization of Diethyl(phthalimidoacetyl)malonate into 3-(Phthalimidomethyl)pyrazolin-5-ones. CORE. Retrieved March 17, 2026, from [Link]

  • Li, W., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6296. Available from: [Link]

  • Wang, L., et al. (2025). C(sp3)–H Carbonylative Cyclization of Hydrazones with CO2: Synthesis of Pyrazolone Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Li, W., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available from: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved March 17, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Cambridge University Press & Assessment. Retrieved March 17, 2026, from [Link]

  • El-Agrody, A. M., et al. (2001). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Journal of Chemical Research, 2001(10), 434-435. Available from: [Link]

  • Rege, P. D., et al. (2012). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic Letters, 14(23), 5944–5947. Available from: [Link]

  • Rahmadani, S., et al. (2020). Synthesis of Pyrazolone Derivatives Catalyzed by Fe3O4 Nano Magnetic as Antioxidant. Rasayan Journal of Chemistry, 13(2), 940-946. Available from: [Link]

  • The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. (1976). Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Shawali, A. S., et al. (1997). Synthesis of Ethyl α-Phenylthiocarbamylglyoxalate Arylhydrazones and Their Reactions with Hydrazines. Journal of Chemical Research, 1997(1), 24-25. Available from: [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2021). Molecules, 26(11), 3298. Available from: [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). The chemistry of the pyrazoles. Part VIII. 3- and 5-Hydroxypyrazoles. Journal of the Chemical Society, 3024-3035. Available from: [Link]

  • Obach, R. S., et al. (2012). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. Chemical Research in Toxicology, 25(10), 2220-2229. Available from: [Link]

  • Trofimov, A., et al. (2022). Cyclization of arylhydrazones of cross-conjugated enynones: synthesis of luminescent styryl-1 H-pyrazoles and propenyl-1 H-pyrazoles. Organic & Biomolecular Chemistry, 20(45), 8945-8958. Available from: [Link]

  • Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Trofimov, A., et al. (2022). Cyclization of Arylhydrazones of Cross-Conjugated Enynones: Synthesis of Luminescent Styryl-1Н-pyrazoles and Propenyl-1Н-pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (n.d.). Autech Scientific. Retrieved March 17, 2026, from [Link]

  • Pinto, D. C. G. A., et al. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 26(16), 4786. Available from: [Link]

  • Yang, G., et al. (2014). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 39(3), 136-141. Available from: [Link]

  • Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Al-Adiwish, W. M., et al. (2021). Malonates in Cyclocondensation Reactions. International Journal of Molecular Sciences. Available from: [Link]

  • Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate (C12H12N2O3). (n.d.). PubChemLite. Retrieved March 17, 2026, from [Link]

  • Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-353. Available from: [Link]

  • Ubežan, O., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. Available from: [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.
  • Photocatalytic radical cyclization of α-halo hydrazones with β-ketocarbonyls: facile access to substituted dihydropyrazoles. (2021). Chemical Communications. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6292. Available from: [Link]

  • Synthesis of 3-R2-4-R1Acetyl (ethoxycarbonyl)-6-hydroxy-6-methylindazoles. (2021). Journal of Physics: Conference Series. Available from: [Link]

  • Synthesis of Isoxazole5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. (2008). Tetrahedron. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Ethyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate Synthesis

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. As a key intermediate in pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. As a key intermediate in pharmaceutical development, ensuring its purity is paramount. This document moves beyond simple protocols to explain the causality behind common impurities and offers field-proven strategies for their mitigation and analysis.

Section 1: The Core Synthesis Pathway and Key Considerations

The most prevalent and reliable synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate involves the condensation of phenylhydrazine with diethyl (ethoxymethylene)malonate (DEEM), followed by a base-catalyzed cyclization.[1]

Synthesis_Pathway phenylhydrazine Phenylhydrazine intermediate Hydrazone Intermediate phenylhydrazine->intermediate Nucleophilic Addition deem Diethyl (ethoxymethylene)malonate (DEEM) deem->intermediate product Ethyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate intermediate->product Base-catalyzed Cyclization (e.g., NaOEt)

Caption: General synthesis scheme for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the 4-hydroxy-pyrazole (enol) form and the 5-keto-pyrazoline (keto) form.[2][3] This equilibrium can influence spectroscopic data (NMR, UV-Vis) and must be considered during characterization. The infrared, ultraviolet, and nuclear magnetic resonance spectra often indicate that the molecule exists predominantly as the 3-hydroxypyrazole tautomer rather than the 3-pyrazolone.[2]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification in a practical question-and-answer format.

FAQ 1: My final product yield is significantly lower than expected. What are the most likely causes?

Low yield is a multifaceted issue. Systematically investigate the following potential causes:

  • Incomplete Reaction: The cyclization step is crucial. Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous. Old or improperly stored base will have reduced activity, leading to a stalled reaction.

  • Sub-optimal Thermal Conditions: The cyclization often requires heating. If the temperature is too low, the reaction rate will be slow and may not proceed to completion. Conversely, excessive heat can lead to degradation and the formation of tar-like byproducts.

  • Starting Material Purity: Phenylhydrazine is susceptible to air oxidation, often indicated by a change in color from pale yellow to dark red or brown. Use freshly distilled or high-purity phenylhydrazine. The purity of DEEM should also be verified, as it can contain unreacted diethyl malonate or triethyl orthoformate from its own synthesis.[4][5]

  • Premature Precipitation: During the aqueous work-up, ensure the pH is carefully adjusted. The product's solubility is pH-dependent; incorrect pH can lead to significant losses in the aqueous phase.

  • Purification Losses: Overly aggressive purification, such as using a highly adsorptive silica gel or an unsuitable recrystallization solvent, can lead to substantial loss of the product.

FAQ 2: My HPLC analysis shows an unexpected peak with the same mass as my product. What is it and how do I get rid of it?

The most probable culprit is a regioisomer , specifically ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Although the reaction pathway generally favors the desired isomer, the formation of regioisomeric mixtures is a well-known challenge in pyrazole synthesis.[6][7][8]

  • Causality: The formation of the 5-hydroxy isomer occurs if the initial nucleophilic attack by the substituted nitrogen of phenylhydrazine occurs at the alternative carbonyl group of the intermediate before cyclization.

  • Mitigation & Removal:

    • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature may favor the formation of one isomer over the other. Experiment with performing the cyclization at room temperature over a longer period versus reflux.

    • Choice of Base: The choice of base and solvent system can influence the regioselectivity.

    • Purification: Separating regioisomers can be challenging. Fractional crystallization with a carefully selected solvent system is often the most effective method on a larger scale. For smaller scales, preparative HPLC or meticulous column chromatography may be required.

FAQ 3: The 1H-NMR spectrum of my product is broader than expected, or shows more peaks than the structure suggests. What's happening?

This is often due to the previously mentioned keto-enol tautomerism .[2] The presence of both tautomers in the NMR solvent will result in two sets of peaks for some protons, or broad, averaged signals if the exchange is on the NMR timescale.

  • Troubleshooting Steps:

    • Vary the Solvent: Run the NMR in different solvents (e.g., CDCl3, DMSO-d6, Methanol-d4). The position of the equilibrium is often solvent-dependent, which can help simplify the spectrum or confirm the presence of tautomers.

    • Temperature-Dependent NMR: Acquiring spectra at different temperatures can help resolve broad peaks. At lower temperatures, the exchange between tautomers slows, potentially resolving into sharp signals for each form.[9]

    • Check for Acidity: The presence of trace acid or base can catalyze the tautomeric exchange, leading to peak broadening. Ensure your NMR sample is neutral.

FAQ 4: How can I definitively identify an unknown impurity?

A multi-technique approach is essential for impurity identification.[10][11]

  • LC-MS Analysis: This is the first step. It separates the impurity from the main product and provides its molecular weight.[12] This data immediately helps to hypothesize a structure (e.g., is it a hydrolysis product, a dimer, or an unreacted starting material?).

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing you to determine the elemental formula of the impurity.

  • Preparative HPLC/Chromatography: Isolate a sufficient quantity of the impurity for structural analysis.

  • NMR Spectroscopy: Once isolated, a full suite of NMR experiments (1H, 13C, COSY, HSQC/HMBC) on the pure impurity is the gold standard for unambiguous structure elucidation.[12][13]

Section 3: Common Impurity Profiles & Mitigation

The following table summarizes common impurities, their sources, and proven methods for their prevention.

Impurity NameLikely SourceMitigation & Prevention Strategy
Phenylhydrazine Unreacted starting materialUse a slight excess (~1.05 eq.) of DEEM. During work-up, an acidic wash (e.g., dilute HCl) can remove basic phenylhydrazine.
Diethyl (ethoxymethylene)malonate (DEEM) Unreacted starting materialEnsure the reaction goes to completion by using an active base and sufficient reaction time/temperature. DEEM can be removed during recrystallization.
Ethyl 1-phenyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (Regioisomer) Lack of regioselectivity during cyclizationOptimize reaction temperature and base. Employ fractional crystallization for removal.[6][8]
4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid Hydrolysis of the ethyl esterAvoid harsh acidic or basic conditions, especially with prolonged heating during work-up and purification. Use anhydrous solvents.
Bis-pyrazole species Reaction of product with starting materialsMaintain proper stoichiometry. Add phenylhydrazine slowly to the reaction mixture to avoid localized high concentrations.
Side Reaction Focus: Regioisomer Formation

The formation of the undesired 5-hydroxy regioisomer is a critical side reaction to control.

Side_Reaction intermediate Hydrazone Intermediate path_A Pathway A (Favored) intermediate->path_A Cyclization path_B Pathway B (Disfavored) intermediate->path_B Alternative Cyclization product_A Desired Product (4-Hydroxy) path_A->product_A product_B Undesired Isomer (5-Hydroxy) path_B->product_B

Caption: Competing cyclization pathways leading to desired product vs. regioisomer.

Section 4: Key Experimental & Analytical Protocols

Protocol 1: Step-by-Step Synthesis

This protocol is a representative method. Researchers should optimize based on their specific equipment and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide (1.1 eq.) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add phenylhydrazine (1.0 eq.) at room temperature.

  • DEEM Addition: Slowly add diethyl (ethoxymethylene)malonate (DEEM) (1.05 eq.) dropwise to the mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Precipitation: Carefully acidify the aqueous solution with a dilute acid (e.g., 2M HCl or acetic acid) to a pH of ~4-5 to precipitate the crude product.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

Protocol 2: Standard HPLC Method for Purity Analysis

This method provides a baseline for assessing product purity and identifying impurities. Method development and validation are crucial for regulatory purposes.[14]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start with 70% A, 30% B, and ramp to 10% A, 90% B over 15 minutes. Hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis PDA detector, monitoring at 254 nm and 275 nm. The pyrazole ring typically shows absorption in the 250-275 nm range.[15]

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve sample in a 50:50 mixture of ACN and water at approx. 1 mg/mL.

Section 5: Logical Troubleshooting Workflow

When an issue arises, a logical workflow can quickly diagnose the root cause.

Troubleshooting_Workflow start Problem Observed (e.g., Low Yield, Impurity) analysis Initial Analysis: TLC & HPLC-MS start->analysis impurity_known Impurity Known? analysis->impurity_known Impurity Detected yield_issue Low Yield Issue? analysis->yield_issue No Major Impurity check_reagents Check Reagent Purity & Stoichiometry impurity_known->check_reagents Yes (e.g., Starting Material) isolate_characterize Isolate & Characterize (Prep-HPLC, NMR) impurity_known->isolate_characterize No check_conditions Review Reaction Conditions (Temp, Time, Base) yield_issue->check_conditions optimize_purification Optimize Purification (Solvent, pH) check_reagents->optimize_purification check_conditions->optimize_purification end_node Problem Resolved optimize_purification->end_node isolate_characterize->check_conditions Structure Identified

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. Available from: [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
  • Aggarwal, N., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(4), 7068-7094. Available from: [Link]

  • Janežič, D., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. Available from: [Link]

  • Singh, N., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(48), 31087-31114. Available from: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Bhusnure, O., et al. (2020). Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research, 10(4), 285-291. Available from: [Link]

  • PubChem. Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Fones, W. S. (1951). Synthesis of Diethyl Ethoxymethylenemalonate. Organic Syntheses, 31, 38. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Available from: [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). The tautomerism of 1-phenyl-3-pyrazolidone and related compounds. Journal of the Chemical Society, 3024-3029. Available from: [Link]

  • National Institute of Standards and Technology. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Available from: [Link]

  • Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science, 3(1), 303-321. Available from: [Link]

  • Jones, W. J. (1963). diethyl methylenemalonate. Organic Syntheses, 43, 34. Available from: [Link]

  • Dwivedi, A., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(7), 875-881. Available from: [Link]

  • Sharma, V., & Kumar, V. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate. Google Patents.
  • Al-Zoubi, W., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6432. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Journal of Basrah Researches (Sciences), 38(2), 1-13. Available from: [Link]

  • Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 8(9), 97. Available from: [Link]

  • Jayaroopa, P., et al. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Journal of Chemical Sciences, 123(1), 67-73. Available from: [Link]

  • Lévai, A. (2016). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 21(11), 1475. Available from: [Link]

  • NextSDS. Ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate. Available from: [Link]

  • Al-Harahsheh, M., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Chemistry & Biodiversity. Available from: [Link]

  • Slaninová, J., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. Available from: [Link]

  • Slaninová, J., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614. Available from: [Link]

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Welcome to the technical support hub for the synthesis and optimization of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to nav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis and optimization of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important reaction. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, offering explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields in this pyrazole synthesis are a common hurdle and can often be traced back to several key factors:

  • Incomplete Reaction: The cyclocondensation may be slow or not reach completion.

    • Solution: Ensure an appropriate catalyst, such as a few drops of glacial acetic acid, is used to facilitate the initial hydrazone formation and subsequent cyclization.[1] Consider a moderate increase in reaction time or temperature, monitoring progress by Thin Layer Chromatography (TLC).

  • Purity and Stability of Reactants: The quality of your starting materials is paramount.

    • Phenylhydrazine: This reagent can degrade over time, especially when exposed to air and light, leading to colored impurities and reduced reactivity.[1][2] Using fresh or recently purified phenylhydrazine is crucial.[2] If you suspect degradation, consider handling it under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Diethyl Ethoxymethylenemalonate (DEEMM): Ensure the purity of this reagent. Impurities can lead to unwanted side reactions.

  • Suboptimal Reaction Conditions:

    • Stoichiometry: Precise stoichiometry is critical. While a 1:1 molar ratio of phenylhydrazine to DEEMM is theoretically required, a slight excess of hydrazine is sometimes used to drive the reaction to completion.[2]

    • Solvent Choice: The polarity of the solvent can significantly influence the reaction. Aprotic dipolar solvents like DMF or NMP have shown to sometimes provide better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[3]

    • pH Control: The reaction can be pH-sensitive. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions can promote side reactions.[1] A catalytic amount of a weak acid is typically optimal.[1]

Q2: I am observing significant impurity formation. What are the likely side reactions and how can they be minimized?

Impurity profiles can provide valuable clues about what's happening in your reaction flask.

  • Formation of Hydrazone Intermediate: If the reaction stalls, you may isolate the stable hydrazone intermediate.

    • Solution: To promote the subsequent cyclization, you can try increasing the reaction temperature, changing the solvent, or ensuring the presence of an effective catalyst.[2]

  • Alternative Cyclization Pathways: Depending on the specific substrates and conditions, reactants may undergo different cyclization pathways, leading to undesired heterocyclic products.[2]

    • Solution: Careful control of temperature and reaction time is key. Following a well-established protocol and monitoring the reaction closely can help minimize these alternative pathways.

  • Degradation of Starting Materials or Product: The pyrazole product or starting materials may be unstable under the reaction conditions, leading to decomposition.[2]

    • Solution: This might necessitate lowering the reaction temperature, changing the solvent to one that allows for milder conditions, or using a different catalyst.[2]

Q3: The reaction seems to have stalled and is not proceeding to completion. What steps should I take?

A stalled reaction can be frustrating, but a systematic approach can often resolve the issue.

  • Verify Reagent Quality: As mentioned, the freshness and purity of phenylhydrazine are critical.[1][2] If in doubt, use a fresh bottle or purify the existing stock.

  • Check Catalyst Addition: Ensure that the acid catalyst (e.g., glacial acetic acid) was added. Its omission can significantly slow down or prevent the reaction.

  • Increase Temperature: Gently increase the reaction temperature in increments, monitoring the progress by TLC. Pyrazole syntheses are often carried out at elevated temperatures or under reflux.[4]

  • Extend Reaction Time: Some reactions simply require more time to reach completion. Allow the reaction to stir for a longer period, checking periodically for product formation.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions related to the synthesis.

Q1: What is the general reaction mechanism for the synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate?

The synthesis of this pyrazole derivative is a classic example of a cyclocondensation reaction. The key steps are:

  • Nucleophilic Attack: One of the nitrogen atoms of phenylhydrazine acts as a nucleophile and attacks the electrophilic carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate (DEEMM).

  • Intermediate Formation: This is followed by the elimination of an ethanol molecule to form a hydrazone-type intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on one of the carbonyl carbons of the malonate moiety.

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone Nucleophilic Attack (-EtOH) DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) DEEMM->Hydrazone Cyclic_Intermediate Non-aromatic Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Ethyl 4-hydroxy-1-phenyl-1H- pyrazole-3-carboxylate Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Q2: What are the recommended starting materials and reagents?

For a typical laboratory-scale synthesis, you will need:

ReagentPurposeRecommended Purity
PhenylhydrazineReactant>97%, fresh or purified
Diethyl EthoxymethylenemalonateReactant>98%
Ethanol or Acetic AcidSolvent/CatalystAnhydrous or Glacial
Glacial Acetic AcidCatalystACS Grade
Q3: What are the key safety considerations for this reaction?
  • Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. It can be absorbed through the skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Exposure may cause contact dermatitis, hemolytic anemia, and liver damage.[5]

  • Acetic Anhydride (if used in DEEMM synthesis): Corrosive and a lachrymator. Handle with care in a fume hood.

  • Heating: The reaction is often heated. Use a heating mantle with a stirrer and ensure the apparatus is securely clamped.

Experimental Protocols

Below is a general, illustrative protocol for the synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Note: This is a general guideline and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Materials:

  • Phenylhydrazine (1 equivalent)

  • Diethyl ethoxymethylenemalonate (1 equivalent)

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl ethoxymethylenemalonate (1 eq.) in ethanol.

  • Reagent Addition: Add phenylhydrazine (1 eq.) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase could be a mixture of ethyl acetate and hexanes. The reaction is often complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol or a non-polar solvent like hexanes to remove impurities.

  • Drying and Characterization:

    • Allow the product to air dry or dry in a desiccator.

    • Determine the mass and calculate the percent yield.

    • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, Melting Point).

G start Start dissolve Dissolve DEEMM in Ethanol start->dissolve add_reagents Add Phenylhydrazine & Catalytic Acetic Acid dissolve->add_reagents reflux Heat to Reflux (2-4 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete isolate Isolate Product (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Product wash->dry characterize Characterize (NMR, MS, etc.) dry->characterize end End characterize->end

References

  • Elmaati, T.M.A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. Available from: [Link]

  • Zhang, Y., et al. Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry. 2011. Available from: [Link]

  • Zhang, Y., et al. Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. 2011. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. 2022. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. 2025. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023. Available from: [Link]

  • LookChem. Ethyl 2-(ethoxymethylene)acetoacetate (3788-94-1) 's Synthetic route. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Available from: [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

  • Google Patents. JPH0791225B2 - Method for producing alkyl 2-ethoxymethylene acetoacetate.
  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. 2022. Available from: [Link]

  • CGS-9896-药物合成数据库. Available from: [Link]

  • Organic Syntheses Procedure. 5. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. 2022. Available from: [Link]

  • PubMed. Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. 2022. Available from: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • ResearchGate. Scheme 1Synthesis of 4-substituted formyl-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl esters (4a?4e). Available from: [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. 2021. Available from: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • Wikipedia. Phenylhydrazine. Available from: [Link]

  • Google Patents. CN106831482A - The preparation method of phenylhydrazine.
  • Organic Syntheses Procedure. diethyl methylenemalonate. Available from: [Link]

  • PubChemLite. Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate (C12H12N2O3). Available from: [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. 2026. Available from: [Link]

Sources

Optimization

best purification and recrystallization methods for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center for the isolation and purification of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . This guide is designed for research scientists, synthetic chemists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . This guide is designed for research scientists, synthetic chemists, and drug development professionals who require high-purity pyrazole derivatives for downstream pharmacological screening or structure-activity relationship (SAR) studies.

Rather than simply listing steps, this guide explores the thermodynamic and structural causality behind each experimental choice, ensuring your purification protocols act as self-validating systems.

Physicochemical Causality: Understanding the Molecule

To design an effective purification system, we must first analyze the structural causality of the molecule. Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate possesses three distinct domains that dictate its solubility profile and crystallization behavior:

  • 1-Phenyl Ring: Imparts significant lipophilicity, making the molecule highly soluble in non-polar to moderately polar organic solvents (e.g., dichloromethane, toluene).

  • 4-Hydroxyl Group: Acts as a strong hydrogen-bond donor. This promotes intermolecular hydrogen bonding, which can lead to polymorphism, solvent trapping during rapid crystallization, or "oiling out" if the cooling gradient is too steep.

  • 3-Carboxylate (Ethyl Ester): Acts as a hydrogen-bond acceptor, adding moderate polarity and affinity for protic solvents.

Data Presentation: Physicochemical Summary
PropertyValue / CharacteristicImpact on Purification Strategy
CAS Number 39683-24-4 Unique identifier for spectral cross-referencing.
Molecular Weight 232.24 g/mol Used for precise molar equivalent calculations.
H-Bond Donors 1 (4-Hydroxyl)Prone to co-crystallization with protic impurities.
H-Bond Acceptors 4 (Ester O, Pyrazole N)High affinity for protic solvents (e.g., Ethanol).
Optimal Solvents EtOAc/Hexane, TolueneEnables steep solubility curves for high-yield recovery.

Standard Operating Procedure: Binary Solvent Recrystallization

For crude batches containing >85% target compound, a binary solvent recrystallization (Ethyl Acetate / Hexanes) is the most reliable method to achieve >99% purity. Relying on a single solvent often results in poor recovery yields due to the compound's complex hydrogen-bonding network .

Step-by-Step Methodology:
  • Initial Dissolution: Suspend 10 g of crude ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in a minimum volume (approx. 15-20 mL) of ethyl acetate (EtOAc) in a round-bottom flask.

  • Heating: Gradually heat the suspension to 70°C under reflux until complete dissolution is achieved.

  • Anti-Solvent Addition: Dropwise, add hot hexanes (anti-solvent) to the refluxing solution until a faint, persistent cloudiness appears (the "cloud point"). This usually requires 40-60 mL of hexanes.

  • Clarification: Add 1-2 drops of EtOAc just until the solution clears again. This ensures the solution is perfectly saturated at the boiling point.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed at a rate of approximately 0.5°C/min.

    • Causality: Slow cooling allows the thermodynamically stable crystal lattice to form, selectively excluding structurally dissimilar impurities from the matrix.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours to maximize the precipitation yield.

  • Isolation: Filter the crystals under vacuum, wash the filter cake with 10 mL of ice-cold hexanes, and dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

Workflow Visualization

PurificationWorkflow Crude Crude Ethyl 4-hydroxy-1-phenyl- 1H-pyrazole-3-carboxylate SolventSelection Solvent Selection (EtOAc / Hexanes) Crude->SolventSelection Dissolution Dissolution in EtOAc (Reflux at 70°C) SolventSelection->Dissolution AntiSolvent Hot Hexane Addition (Reach Cloud Point) Dissolution->AntiSolvent Cooling Controlled Cooling (0.5°C / min to 4°C) AntiSolvent->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Filtration Vacuum Filtration & Cold Hexane Wash Crystallization->Filtration Drying Vacuum Drying (40°C, 24h) Filtration->Drying PureProduct Pure Product (>99% Purity) Drying->PureProduct

Workflow: Binary recrystallization of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Troubleshooting Guides & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A1: "Oiling out" occurs when the melting point of your impure mixture drops below the temperature at which the compound becomes insoluble in the solvent system. The 4-hydroxyl group makes this specific pyrazole prone to supercooling.

  • Corrective Action: Reheat the mixture until it forms a single homogeneous phase. Add more of the "good" solvent (EtOAc) to lower the overall concentration, then cool much more slowly. Alternatively, introduce a microscopic seed crystal of pure ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate at a temperature just above the cloud point to force heterogeneous nucleation .

Q2: NMR analysis shows persistent regioisomer impurities (e.g., the 5-hydroxy isomer). Why didn't recrystallization remove them? A2: Regioisomers of pyrazoles often have nearly identical spatial footprints and hydrogen-bonding capabilities. This allows them to co-crystallize by substituting for the target molecule within the crystal lattice, rendering recrystallization ineffective.

  • Corrective Action: Recrystallization is only a self-validating system when impurities are structurally distinct. For regioisomers, you must precede recrystallization with silica gel flash chromatography. Use a gradient of Hexane/EtOAc; the slight difference in dipole moment between the 4-OH and 5-OH positions will allow for chromatographic resolution .

Q3: The recovered yield from ethanol recrystallization is below 40%. Where is the rest of my product? A3: Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has significant solubility in ethanol even at 4°C due to strong hydrogen bonding between the pyrazole's ester/hydroxyl domains and the protic solvent.

  • Corrective Action: Switch from a single protic solvent (Ethanol) to the binary system detailed in Section 2 (EtOAc/Hexanes). The non-polar anti-solvent forces the compound out of solution at lower temperatures, drastically steepening the solubility curve and improving recovery yields to >80%.

Q4: The dried crystals have a slight yellowish tint, but LC-MS shows >99% purity. What causes this and how do I remove it? A4: Trace amounts of highly conjugated oxidation products (often carried over from phenylhydrazine precursors used during synthesis) can impart color at parts-per-million (ppm) levels. These are virtually undetectable by standard LC-MS but visually apparent.

  • Corrective Action: During the hot dissolution step (Step 2), add 5-10% (w/w) activated carbon (Norit). Boil for 5 minutes, then perform a hot filtration through a pad of Celite before initiating the anti-solvent addition. The porous carbon matrix irreversibly traps the planar, conjugated colored impurities.

References

  • PubChem Compound Summary. "Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (C12H12N2O3)". National Center for Biotechnology Information. URL: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals (7th Edition)". Elsevier / Butterworth-Heinemann. URL:[Link]

  • ChemSynthesis Chemical Database. "ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (39683-24-4)". ChemSynthesis. URL: [Link]

Troubleshooting

Technical Support Center: Resolving Low Aqueous Solubility of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Welcome to the technical support guide for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming the challenges associated with the low aqueous solubility of this compound. This guide is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven solutions.

Section 1: Compound Profile & Initial Assessment

Q1: Why does ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate have low aqueous solubility?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The presence of a phenyl group and an ethyl ester group contributes to its lipophilic (fat-loving) or hydrophobic (water-fearing) nature. While the hydroxyl and pyrazole groups offer some potential for hydrogen bonding with water, the overall molecular structure is dominated by nonpolar regions, leading to poor solubility in aqueous media. Overcoming the energy required to break the crystal lattice of the solid compound and create a cavity in the highly ordered water structure is energetically unfavorable.

Q2: What is the first and most critical step to quantitatively assess the solubility of my compound?

A2: The first step is to perform an equilibrium solubility study. This foundational experiment will provide a baseline value for its solubility in your specific aqueous medium (e.g., water, buffer) and is essential for evaluating the effectiveness of any enhancement technique.

Experimental Protocol: Equilibrium Solubility Determination

This protocol is based on the shake-flask method, which is considered the gold standard for solubility measurements.[1][2]

Materials:

  • Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (solid)

  • Aqueous medium of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of the solid compound to a vial. This is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the aqueous medium to the vial.

  • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[3]

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the analytical method's calibration range.

  • Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[4]

Section 2: Troubleshooting & Solubility Enhancement Strategies

Once you have a baseline solubility value, you can explore various techniques to improve it. The choice of method depends on the desired final formulation and the physicochemical properties of the compound.[5][6]

Q3: Can I improve the solubility by adjusting the pH of the solution?

A3: Yes, pH adjustment is a common and effective technique for ionizable compounds.[7][8][9] The hydroxyl group on the pyrazole ring is weakly acidic and can be deprotonated at higher pH values. This ionization introduces a charge to the molecule, which generally increases its interaction with polar water molecules, thereby enhancing solubility.

Experimental Protocol: pH-Dependent Solubility Profile

Methodology:

  • Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to pH 10).

  • Perform the equilibrium solubility experiment as described in Q2 in each of these buffers.

  • Measure the final pH of each saturated solution, as it may differ from the initial buffer pH.[1]

  • Plot the logarithm of the solubility (log S) against the final pH to generate a solubility-pH profile.

This profile will reveal the pH at which the compound's solubility is maximized. However, be aware that extreme pH values may not be physiologically tolerable and could cause chemical degradation of the compound.[7]

Q4: What are cosolvents, and how can they help?

A4: Cosolvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[10] They work by reducing the polarity of the solvent system, making it more favorable for lipophilic compounds to dissolve.[3][11] This is one of the most straightforward and rapid methods for formulation.[5]

Commonly Used Pharmaceutical Cosolvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

Experimental Protocol: Cosolvent Screening

Methodology:

  • Prepare a series of solvent blends by mixing your chosen cosolvent with your aqueous medium in different volumetric ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v).[3]

  • Determine the equilibrium solubility of your compound in each of these blends using the protocol from Q2.

  • Plot the solubility against the percentage of cosolvent to identify the optimal concentration.

Data Summary: Expected Solubility Enhancement with Cosolvents

Cosolvent System (v/v) Expected Solubility Change Key Considerations
10% Ethanol in Water Modest Increase Simple and widely used.
40% PEG 400 in Water Significant Increase Good for oral and parenteral formulations.[12]

| 60% Propylene Glycol in Water | Substantial Increase | Can cause irritation at high concentrations. |

Note: These are illustrative examples. The actual solubility enhancement must be determined experimentally.

Workflow for Initial Solubility Troubleshooting

G start Start: Low Aqueous Solubility Issue solubility_test Q2: Determine Baseline Equilibrium Solubility start->solubility_test is_ionizable Is the compound ionizable? solubility_test->is_ionizable ph_study Q3: Perform pH-Dependent Solubility Study is_ionizable->ph_study Yes cosolvent_screen Q4: Screen Cosolvent Systems is_ionizable->cosolvent_screen No ph_success Solubility Improved? ph_study->ph_success ph_success->cosolvent_screen No formulation_dev Proceed to Formulation Development ph_success->formulation_dev Yes cosolvent_success Solubility Goal Met? cosolvent_screen->cosolvent_success cosolvent_success->formulation_dev Yes advanced_methods Explore Advanced Techniques (See Section 3) cosolvent_success->advanced_methods No

Caption: Initial decision workflow for addressing solubility.

Section 3: Advanced Solubility Enhancement Techniques

If simple pH adjustment or cosolvency is insufficient or unsuitable for your application, more advanced formulation strategies can be employed.

Q5: How do surfactants improve solubility?

A5: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble in water to form micelles.[13] These micelles have a hydrophobic core and a hydrophilic shell.[14][15] Your poorly soluble compound can be encapsulated within the hydrophobic core, effectively solubilizing it in the aqueous medium.[15][16]

Commonly Used Pharmaceutical Surfactants:

  • Polysorbates (e.g., Tween® 80)

  • Polyoxyl 35 Castor Oil (e.g., Cremophor® EL)

  • Sodium Dodecyl Sulfate (SDS)

Experimental Protocol: Surfactant Solubilization

Methodology:

  • Prepare a series of solutions of a selected surfactant in your aqueous medium at concentrations both below and above its known CMC.

  • Determine the equilibrium solubility of your compound in each surfactant solution.

  • Plot the solubility against the surfactant concentration. A sharp increase in solubility is typically observed at concentrations above the CMC.

Diagram of Micellar Solubilization

G cluster_micelle Micelle s1 drug Drug s1_tail s2 s3 s4 s5 s6 s7 s8 water Aqueous Environment

Caption: A drug molecule encapsulated in a surfactant micelle.

Q6: What is cyclodextrin complexation?

A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can form inclusion complexes by encapsulating a poorly soluble "guest" molecule (your compound) within their cavity.[19][20][21] This complex is more water-soluble than the drug alone.[17][18] Beta-cyclodextrin (β-CD) and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[18][20]

Experimental Protocol: Cyclodextrin Complexation Screening

Methodology:

  • Prepare aqueous solutions of the cyclodextrin (e.g., HP-β-CD) at various concentrations.

  • Add an excess of your compound to each solution.

  • Shake the mixtures until equilibrium is reached (24-48 hours).

  • Filter the solutions and analyze the supernatant for the concentration of the dissolved drug.

  • Plot the drug solubility as a function of the cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 complex.

Q7: What other advanced methods can I consider?

A7: Several other advanced techniques can be employed, particularly when developing solid dosage forms or for compounds that are very challenging to solubilize.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[22][23][24] The drug can exist in an amorphous state, which has higher solubility than the crystalline state because no energy is needed to break the crystal lattice during dissolution.[25][26] Common carriers include polymers like PVP and PEGs.[22][27]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range (typically < 1000 nm).[28][29] The significant increase in surface area, as described by the Noyes-Whitney equation, leads to a higher dissolution rate.[27][29][30]

Section 4: Analytical Considerations

Q8: How do I accurately quantify the concentration of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate for these studies?

A8: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and reliable technique for this purpose.[31][32][33]

Protocol: Generic RP-HPLC-UV Method Development

Objective: To establish a starting point for a quantitative analytical method. This method must be fully validated for your specific application.

Chromatographic Conditions (Starting Point):

Parameter Suggested Value
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Scan for λmax (e.g., 210-400 nm); likely around 254 nm or 275 nm

| Column Temperature | 30 °C |

Methodology:

  • Standard Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile). Create a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range.

  • Calibration: Inject the standards to generate a calibration curve by plotting peak area versus concentration. Ensure the linearity (R² > 0.999).

  • Sample Analysis: Prepare and inject your experimental samples (as described in the protocols above), ensuring the final concentration falls within the validated range of your calibration curve.[33]

References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2024). International Journal of Pharmaceutical Sciences and Research, 15(6), 2099-2111.
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-8.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences, 26(2), 241-253.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
  • What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025). Acme-Hardesty Co.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research, 12(4), 1129-1148.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Nanosuspension An Innovative Approach For Poorly Soluble Drug. (2022).
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Available from: [Link]

  • Solid dispersions. (n.d.). Pharmapproach.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). Pharmaceutics. Available from: [Link]

  • Enhancing Medication Solubility Using Nanosuspension: A Method. (2024). Asian Journal of Pharmaceutics, 18(4).
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. (2024). Asian Journal of Pharmaceutical and Health Sciences.
  • Nanosuspension An Innovative Approach For Poorly Soluble Drug. (2022). ResearchGate. Available from: [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2022).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2013). Touro Scholar. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. Available from: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2024). International Journal of Pharmacy & Pharmaceutical Research.
  • Solubility Enhancement of Drugs. (2022).
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Paracetamol Solubility via Cosolvency. (n.d.). Scribd. Available from: [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. (n.d.).
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2017). Molecules. Available from: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). University of Babylon.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (2017). Semantic Scholar. Available from: [Link]

  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008). DARU Journal of Pharmaceutical Sciences.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (n.d.). Longdom Publishing.
  • HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. (n.d.). Alliance Pharma.
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). CORE. Available from: [Link]

  • Cosolvency. (2015). SlideShare.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). Chemistry & Biodiversity.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014).
  • Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • (PDF) Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). ResearchGate. Available from: [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments.
  • Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop. (2008).

Sources

Optimization

HPLC method development and optimization for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate analysis

Welcome to the technical support center for the HPLC analysis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide field...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic solutions to common challenges encountered during method development, optimization, and routine analysis. The content is structured in a practical question-and-answer format to directly address specific experimental issues.

Initial Method Development: Recommended Starting Conditions

Before diving into troubleshooting, establishing a robust starting point is crucial. The structure of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate—containing a phenyl group, a pyrazole core, and a hydroxyl group—makes it well-suited for reversed-phase chromatography.[1][2][3]

Question: What are the recommended starting parameters for an HPLC method to analyze ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate?

Answer: A well-chosen set of starting conditions can significantly shorten development time. The following parameters provide a strong foundation for separating this moderately polar, aromatic compound.

ParameterRecommended ConditionRationale & Expert Insights
HPLC Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the aromatic pyrazole derivative. A 150 mm length offers a good balance between resolution and analysis time.[1]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the pyrazole nitrogens and suppress the ionization of the hydroxyl group, leading to a single analyte form and improved peak shape. Formic acid is also MS-compatible.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in reversed-phase HPLC and often provides sharper peaks and lower backpressure compared to methanol for aromatic compounds.[4]
Elution Mode IsocraticStart with an isocratic elution of 60:40 (Mobile Phase A: Mobile Phase B). This provides a simple, robust method. If co-eluting impurities are present, a gradient may be necessary.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[5]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection (UV) 254 nmThe phenyl and pyrazole rings are expected to have strong UV absorbance. A full UV scan (200-400 nm) should be performed on a standard to determine the optimal wavelength for maximum sensitivity.[1]
Injection Volume 10 µLThis is a safe starting volume to avoid column overload. It can be adjusted based on analyte concentration and detector response.
Sample Diluent Mobile Phase or a weaker solvent (e.g., 50:50 ACN:Water)Dissolving the sample in a solvent that is weaker than or equal in strength to the mobile phase is critical to prevent peak distortion.[6]

Troubleshooting Guide

This section addresses the most common problems encountered during the analysis. The solutions are presented in a logical, step-by-step manner.

Workflow for HPLC Method Development & Optimization

cluster_Dev Method Development cluster_Opt Optimization cluster_Val Validation (ICH Q2(R1)) Dev1 Define Analytical Goal (Assay, Purity, etc.) Dev2 Select Column & Mobile Phase (e.g., C18, ACN/H2O) Dev1->Dev2 Dev3 Initial Scouting Runs (Isocratic & Gradient) Dev2->Dev3 Dev4 Optimize Mobile Phase (pH, Organic %) Dev3->Dev4 Opt1 Fine-tune Gradient Slope Dev4->Opt1 Proceed if separation is promising Opt2 Adjust Flow Rate & Temperature Opt1->Opt2 Opt3 Evaluate Peak Shape (Tailing, Fronting) Opt2->Opt3 Val1 System Suitability Opt3->Val1 Proceed if peak shape is acceptable Val2 Specificity, Linearity, Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Final Final Validated Method Val5->Final

Caption: A systematic workflow for HPLC method development, optimization, and validation.

Peak Shape Issues

Question: Why is my peak for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate tailing?

Answer: Peak tailing is one of the most common chromatographic problems and is characterized by an asymmetric peak with a drawn-out trailing edge.[7] For this specific molecule, there are two primary chemical causes.

Probable Causes:

  • Secondary Silanol Interactions: The most likely cause is the interaction between the basic nitrogen atoms of the pyrazole ring and acidic residual silanol groups on the silica surface of the column packing.[6][8] These interactions create an alternative retention mechanism, causing some molecules to be retained longer, resulting in tailing.

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion, including tailing.[6][7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not properly controlled, the analyte can exist in multiple ionic states, which can broaden and tail the peak. The pH should be at least 1-2 units away from the analyte's pKa values.[9]

Systematic Solutions:

  • Adjust Mobile Phase pH: This is the most effective solution for silanol interactions.

    • Action: Lower the mobile phase pH by using an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion.

    • Causality: At a low pH (e.g., 2.5-3.5), the residual silanol groups are protonated and thus less likely to interact with the analyte. The pyrazole nitrogens will be protonated, but this effect is consistent across all molecules, leading to a sharp, single peak.

  • Reduce Sample Concentration:

    • Action: Dilute your sample by a factor of 5 or 10 and re-inject.

    • Causality: If the peak shape improves significantly, the original issue was column overload.[6] You should either continue with the diluted sample or consider a column with a higher loading capacity.

  • Use a Modern, End-capped Column:

    • Action: Switch to a high-purity silica column that is extensively end-capped.

    • Causality: End-capping treats the silica surface to minimize the number of accessible free silanol groups, thereby reducing the opportunities for secondary interactions.[6]

  • Add a Competing Base:

    • Action: In some rare cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help, but this is often not preferred due to its effect on column longevity and baseline stability.

Question: My peak is fronting. What is the cause and how do I fix it?

Answer: Peak fronting, where the peak rises slowly but drops sharply, is less common than tailing but indicates a significant issue.[7]

Probable Causes:

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent with a much higher elution strength (e.g., 100% ACN) than the mobile phase (e.g., 60% ACN), the analyte molecules will travel through the top of the column too quickly before binding, causing a distorted, fronting peak.

  • Concentration Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.[7]

  • Column Degradation: A physical problem with the column, such as a void or channel in the packing bed at the inlet, can cause uneven flow and lead to fronting or split peaks.[6][7]

Systematic Solutions:

  • Match Sample Solvent to Mobile Phase:

    • Action: Re-dissolve or dilute your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

    • Causality: This ensures that the sample is introduced to the column in a narrow band, allowing for proper partitioning and a symmetrical peak shape.

  • Reduce Injection Volume or Concentration:

    • Action: Decrease the injection volume (e.g., from 10 µL to 2 µL) or dilute the sample.

    • Causality: If fronting improves, the issue was overload. This ensures the analyte concentration does not exceed the linear capacity of the stationary phase.[6]

  • Check the Column:

    • Action: If the problem persists for all peaks and across different methods, the column may be damaged. Reverse flush the column (if permitted by the manufacturer) or replace it.

    • Causality: A physical void disrupts the flow path of the mobile phase, leading to peak distortion.[7]

Troubleshooting Decision Tree for Peak Tailing

q1 Is the Peak Tailing? a1_yes Dilute sample 10x and re-inject q1->a1_yes Yes no_change Consider other issues (e.g., extra-column volume) q1->no_change No q2 Did peak shape improve? a1_yes->q2 a2_yes Issue is Column Overload. Reduce sample concentration. q2->a2_yes Yes a2_no Lower mobile phase pH (add 0.1% Formic Acid) q2->a2_no No q3 Did peak shape improve? a2_no->q3 a3_yes Issue was Secondary Interactions. Adopt new mobile phase. q3->a3_yes Yes a3_no Switch to a modern, end-capped C18 column q3->a3_no No final_solution Problem Solved. a3_no->final_solution

Caption: A decision tree for systematically troubleshooting peak tailing.

Retention Time and Baseline Issues

Question: My retention time is shifting from one injection to the next. What's wrong?

Answer: Unstable retention times are a critical problem as they compromise the identity and quantification of the analyte.

Probable Causes:

  • Inadequate Column Equilibration: The column was not given enough time to equilibrate with the mobile phase before starting the injection sequence.

  • Mobile Phase Composition Change: The mobile phase was prepared incorrectly, or one of the solvents is evaporating, changing the organic-to-aqueous ratio.

  • Pump or Leak Issues: The HPLC pump is not delivering a consistent flow rate due to worn seals, faulty check valves, or a leak in the system.[6]

  • Temperature Fluctuations: The column temperature is not stable, affecting retention.

Systematic Solutions:

  • Ensure Proper Equilibration: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection.

  • Check Mobile Phase: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using buffered solutions, ensure the buffer is fully dissolved.

  • Inspect the HPLC System: Check the system pressure. If it is fluctuating wildly, this points to a pump issue or a bubble. Purge the pump. Perform a leak test to ensure all fittings are secure.[6]

  • Use a Column Oven: Always use a thermostatically controlled column compartment to maintain a stable temperature.[6]

Question: I'm seeing a noisy or drifting baseline. How can I fix this?

Answer: A poor baseline can obscure small peaks and make integration unreliable.

Probable Causes:

  • Air Bubbles in the System: Bubbles passing through the detector cell cause sharp spikes (noise).

  • Contaminated Mobile Phase: Impurities in the solvents or buffer salts can create a noisy or drifting baseline.

  • Detector Lamp Failing: An aging UV detector lamp can cause a noisy baseline.

  • Column Bleed: The stationary phase is degrading and eluting from the column, causing a rising baseline, especially in gradient methods.

Systematic Solutions:

  • Degas Mobile Phase: Use an online degasser or degas your solvents by sonication or vacuum filtration before use.

  • Use High-Purity Solvents: Always use HPLC-grade solvents and high-purity salts for your mobile phase.

  • Check Detector Lamp: Note the lamp's usage hours in the instrument software. If it is near the end of its life, replace it.

  • Flush the Column: Flush the column thoroughly with a strong solvent (like 100% ACN or isopropanol) to remove contaminants. If bleed persists, the column may need replacement.

Frequently Asked Questions (FAQs)

Q1: How do I validate this HPLC method according to ICH guidelines?

A1: Method validation is a regulatory requirement that provides documented evidence that the method is suitable for its intended purpose.[10][11] The key parameters to validate for an assay of a drug substance like this, according to ICH Q2(R1) guidelines, are summarized in the table below.[12][13]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity analysis (using a PDA detector) should pass. Resolution between the analyte and closest eluting peak should be >2.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.For assays, typically 80% to 120% of the test concentration.[10]
Accuracy The closeness of the test results to the true value.Recovery of spiked samples should be within 98.0% to 102.0%.[12][9]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2.0%.[12][9]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined at a signal-to-noise ratio of 3:1.[12]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.[12]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Retention time and assay results should not significantly change when parameters like pH (±0.2), organic % (±2%), or temperature (±5°C) are varied.

Q2: Can I use methanol instead of acetonitrile as the organic modifier?

A2: Yes, methanol is a viable alternative. However, you should expect some changes. Methanol is more polar and has a higher viscosity than acetonitrile. This typically results in longer retention times and higher backpressure. You may need to increase the percentage of methanol in the mobile phase to achieve similar retention to acetonitrile. It's recommended to re-optimize the method if you switch solvents.

Q3: My compound is not dissolving well in the recommended mobile phase. What should I do?

A3: Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a relatively non-polar molecule due to its aromatic rings, but the hydroxyl group adds some polarity.[1] If solubility is an issue in a highly aqueous mobile phase, you can prepare your stock solution in a stronger solvent like 100% acetonitrile or methanol. However, for the final dilution before injection, you must dilute it with a solvent that is weaker than or matches the mobile phase to avoid peak distortion, as discussed in the troubleshooting section.

Experimental Protocol: Method Validation

This protocol outlines the steps to validate the HPLC method for the assay of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Objective: To formally document that the analytical method is fit for its intended purpose based on ICH Q2(R1) guidelines.[11][13]

Procedure:

  • System Suitability:

    • Prepare a standard solution at the target concentration (e.g., 100 µg/mL).

    • Inject this standard five or six times.

    • Calculate the %RSD for retention time, peak area, and tailing factor.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; %RSD of retention time ≤ 1.0%; Tailing factor ≤ 2.0.

  • Linearity:

    • Prepare a stock solution of the analyte.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected range (e.g., 80, 90, 100, 110, 120 µg/mL, covering 80-120% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo matrix, if applicable.

    • Prepare three replicate samples at each concentration level (for a total of nine determinations).[12]

    • Analyze the samples and calculate the percent recovery for each.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

  • Precision:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze them on the same day, with the same analyst and instrument.

      • Calculate the %RSD of the results.[10]

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

      • Compare the results from both studies.

    • Acceptance Criteria: %RSD for repeatability and intermediate precision should be ≤ 2.0%.

  • Specificity:

    • Inject a blank (diluent), a placebo sample, and a standard solution.

    • Ensure no interfering peaks are observed at the retention time of the analyte.

    • If using a PDA detector, perform peak purity analysis on the analyte peak in the presence of its impurities or degradants (if available).

    • Acceptance Criteria: No significant interference at the analyte's retention time. Peak purity angle should be less than the purity threshold.

  • LOD & LOQ (if required for impurity analysis, but good practice for an assay):

    • These can be determined based on the signal-to-noise ratio (S/N) of injections of dilute solutions (3:1 for LOD, 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the linearity curve.[12][9]

    • LOD = 3.3 * (SD/S)

    • LOQ = 10 * (SD/S)

    • Where SD is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab Manager. Retrieved from [Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3). Retrieved from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. Retrieved from [Link]

  • HPLC Optimization of Aromatic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). Retrieved from [Link]

  • Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples. (n.d.). إدارة النشر العلمي. Retrieved from [Link]

  • Optimization and Validation of the SBSE–HPLC–FLD Method for the Determination of Priority Pollutants PAHs in Several Water Matrices. (2026, February 11). PMC. Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC. Retrieved from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11). Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). IJCPA. Retrieved from [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022, April 5). PMC. Retrieved from [Link]

  • Pyrazole derivative in preclinical study. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate (C12H12N2O3). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and synthesis of 2-pyrazoline derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Pyrazole Derivatives: Spotlight on Ethyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3][4] Its remarkable versa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3][4] Its remarkable versatility allows for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][5][6][7][8] This guide provides a comparative analysis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate against other substituted pyrazole derivatives, offering insights into their synthesis, biological activities, and mechanisms of action, supported by experimental data.

Introduction to Ethyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a distinct member of the pyrazole family, characterized by a phenyl group at the N1 position, a hydroxyl group at C4, and an ethyl carboxylate group at C3. These specific substitutions are crucial in defining its chemical properties and biological interactions. The strategic placement of these functional groups allows for diverse interactions with biological targets, making it a compound of significant interest in drug discovery.

Synthesis of Substituted Pyrazoles: A Methodological Overview

The synthesis of the pyrazole core is a critical first step in the development of new therapeutic agents. Several methods are commonly employed, each with its own advantages and limitations. The choice of a synthetic route can significantly impact yield, purity, and scalability.[2]

Knorr Pyrazole Synthesis: This classical method involves the condensation of a β-diketone with a hydrazine. It is a widely used and versatile method for preparing a variety of substituted pyrazoles.

Vilsmeier-Haack Reaction: This reaction is particularly useful for the formylation of activated aromatic and heterocyclic compounds, including pyrazoles, to introduce a formyl group, which can then be a precursor for further modifications.[9][10]

Comparative Biological Activity

The true value of a pyrazole derivative is determined by its biological efficacy. Here, we compare the performance of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and its analogs with other notable pyrazole derivatives in key therapeutic areas.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[11][12]

A study on novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[13][14] Specifically, compounds with dimethoxyphenyl substitutions, such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, showed notable efficacy.[13][14] This suggests that the nature and position of substituents on the pyrazole ring play a critical role in modulating anti-inflammatory responses.

Table 1: Comparison of Anti-inflammatory Activity of Pyrazole Derivatives

CompoundSubstitution PatternExperimental ModelKey FindingsReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate3,4-dimethoxyphenyl at C5Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity[13][14]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate2,3-dimethoxyphenyl at C5Carrageenan-induced rat paw edemaExhibited significant anti-inflammatory activity[13][14]
1-phenyl-1H-pyrazole-5-acetic acidPhenyl at N1, acetic acid at C5Rat modelStrong anti-inflammatory activity[15]
Anticancer Activity

The development of pyrazole-based anticancer agents is a rapidly advancing field.[4][16][17] These compounds can target various signaling pathways and cellular processes involved in cancer progression.[16][18]

For instance, novel pyrazole-benzothiazole hybrids have shown potent activity against a range of cancer cell lines, including HT29 (colon), PC3 (prostate), A549 (lung), and U87MG (glioblastoma), with IC50 values in the low micromolar range.[16] Another study on pyrazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives showing superior or comparable activity to the standard drug doxorubicin.[16] A novel pyrazolyl-urea compound, GeGe-3, has also emerged as a potential anticancer agent with potent anti-angiogenic properties.[19]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 ValuesMechanism of Action (if known)Reference
Pyrazole benzothiazole hybridsHT29, PC3, A549, U87MG3.17 to 6.77 µMAntiangiogenic[16]
Indole-linked pyrazolesHCT116, MCF7, HepG2, A549< 23.7 µMCDK2 inhibition[16]
Pyrazolo[3,4-b]pyridine analogsHepG2, MCF7, HeLa3.11–4.91 µMNot specified[16]
GeGe-3 (pyrazolyl-urea)PC3, SKMEL-28, SKOV-3, etc.~10 µMAnti-angiogenic, targets DMPK1 and calreticulin[19]
Pyrazole-based lamellarin O analoguesHCT116, HT29, SW480Low micromolar rangeInduces G2/M-phase arrest[20][21]
Antimicrobial Activity

Substituted pyrazoles have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[5][6][7][8] The presence of specific substituents, such as chloro or methoxyl groups, has been shown to enhance the antimicrobial efficacy of these compounds.[5][7]

In one study, newly synthesized pyrazoles were effective against Xanthomonas campestris and Aspergillus niger.[5] Another research highlighted that pyrazole derivatives containing carbazone and thiazolidine moieties exhibited significant antibacterial activity against human pathogenic microorganisms.[6]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget Microorganism(s)Key FindingsReference
Chloro-substituted styryl pyrazoleXanthomonas campestris, Aspergillus nigerMore efficient than other derivatives[5]
Pyrazoles with carbazone and thiazolidineGram-positive and Gram-negative bacteriaHighly active and potent[6]
Chloro and bromo substituted pyrazolesStaphylococcus aureus, Candida albicansMost active among tested compounds[7]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.

Protocol: Carrageenan-Induced Rat Paw Edema (Anti-inflammatory Assay)

This protocol is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[13][14]

  • Animal Model: Wistar albino rats of either sex (150-200g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Protocol: MTT Assay for In Vitro Cytotoxicity (Anticancer Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[17]

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing the Landscape: Structures and Pathways

To better understand the structure-activity relationships and the broader context of pyrazole-based drug discovery, the following diagrams provide a visual representation.

cluster_synthesis General Pyrazole Synthesis cluster_bioactivity Biological Activities of Pyrazoles 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole_Core Substituted Pyrazole Core 1_3_Dicarbonyl->Pyrazole_Core Knorr Synthesis Hydrazine Hydrazine Derivative Hydrazine->Pyrazole_Core Anti_Inflammatory Anti-inflammatory Pyrazole_Core->Anti_Inflammatory Anticancer Anticancer Pyrazole_Core->Anticancer Antimicrobial Antimicrobial Pyrazole_Core->Antimicrobial Start Cell Seeding in 96-well plate Treatment Addition of Pyrazole Derivatives (Varying Concentrations) Start->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubation to allow Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Addition of Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The pyrazole nucleus continues to be a highly privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and its analogs represent a promising area of research, with the potential for significant biological activities. The comparative data presented in this guide underscore the importance of specific substitution patterns in determining the efficacy and selectivity of these compounds. Further exploration of structure-activity relationships, guided by robust experimental protocols, will undoubtedly lead to the discovery of new and improved pyrazole-based drugs.

Sources

Comparative

A Researcher's Guide to the Validation of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: An In-Depth Comparison of Analytical Methodologies

The accurate quantification of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, is paramount for ensuring product quality and consistency.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, is paramount for ensuring product quality and consistency.[1][2][3] This guide delves into the rigorous process of analytical method validation, a critical component in drug development and quality control, ensuring data reliability and regulatory compliance.[4][5]

The Gold Standard: LC-MS Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of small molecules due to its high sensitivity, selectivity, and versatility.[6][7] A validated LC-MS method provides a high degree of confidence in the accuracy and precision of the analytical results.[4]

The validation of an LC-MS method for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate involves a systematic evaluation of several key performance parameters, as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH).[8][9][10][11]

Key Validation Parameters for LC-MS Analysis

A comprehensive validation protocol for an LC-MS method should address the following parameters:

Parameter Objective Typical Acceptance Criteria (for Assay of a Major Component)
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present.[10]No significant interference at the retention time of the analyte.
Linearity To establish a linear relationship between the concentration of the analyte and the instrumental response.[12]Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][12]Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.[9][10]Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12]Repeatability (intra-day precision): RSD ≤ 2%. Intermediate precision (inter-day precision): RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]Typically determined by signal-to-noise ratio (e.g., S/N ≥ 3).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]Typically determined by signal-to-noise ratio (e.g., S/N ≥ 10) and confirmed by precision and accuracy data.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied.
Experimental Workflow for LC-MS Validation

The following diagram illustrates a typical workflow for the validation of an LC-MS method for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

LCMS_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Data Acquisition & Analysis cluster_3 Performance Evaluation MD1 Optimize LC Conditions (Column, Mobile Phase, Gradient) MD2 Optimize MS Parameters (Ionization, MRM Transitions) MD1->MD2 VP1 Define Validation Parameters & Acceptance Criteria MD2->VP1 VP2 Prepare Validation Samples (Standards, QCs) VP1->VP2 DA1 Inject Samples & Acquire Data VP2->DA1 DA2 Process Data & Calculate Results DA1->DA2 PE1 Assess Specificity, Linearity, Range DA2->PE1 PE2 Determine Accuracy & Precision PE1->PE2 PE3 Establish LOD, LOQ & Robustness PE2->PE3 Report Validation Report PE3->Report

Caption: LC-MS Method Validation Workflow.

Comparative Analysis of Alternative Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used and robust technique for the quantification of organic compounds.[13] For pyrazole derivatives, which typically exhibit UV absorbance, this method can be a cost-effective and reliable alternative to LC-MS.[14][15]

Principle: Separation is achieved based on the analyte's partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[13] Quantification is performed by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.[13]

Aspect LC-MS HPLC-UV
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.
Selectivity Very high; can distinguish between compounds with the same retention time but different masses.Moderate; relies on chromatographic separation and unique UV absorbance maxima.
Sensitivity Very high (typically ng/mL to pg/mL).Moderate (typically µg/mL to ng/mL).
Structural Information Provides mass and fragmentation data, aiding in structural elucidation.Provides limited structural information (UV spectrum).
Matrix Effects Susceptible to ion suppression or enhancement.[16]Less susceptible to matrix effects compared to LC-MS.
Cost & Complexity Higher initial investment and operational complexity.Lower initial investment and simpler operation.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be a suitable analytical technique. Since ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a carboxylate ester, it may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility.[17][18][19]

Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.[17]

Aspect LC-MS GC-MS
Analyte Properties Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Primarily for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[19]
Sample Preparation Often involves simple dilution and filtration.May require more extensive sample preparation, including derivatization.[17]
Separation Efficiency High separation efficiency for a broad range of compounds.Very high separation efficiency for volatile compounds.
Ionization Techniques Soft ionization techniques (e.g., ESI, APCI) that typically produce molecular ions.[6]Hard ionization techniques (e.g., Electron Ionization) that produce extensive fragmentation, useful for library matching.[6]
Applicability to the Analyte Directly applicable.May require derivatization to improve volatility and thermal stability.

The following diagram provides a visual comparison of these analytical techniques.

Caption: Comparison of Analytical Techniques.

Conclusion

The validation of an analytical method for ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a crucial step in ensuring the quality and reliability of research and development data. LC-MS offers unparalleled sensitivity and selectivity, making it the gold standard for this application. However, a thorough understanding of the principles, advantages, and limitations of alternative techniques such as HPLC-UV and GC-MS is essential for selecting the most appropriate method based on specific analytical needs and available resources. By following established validation guidelines and carefully considering the comparative aspects of each technique, researchers can confidently generate accurate and reproducible data for this important pharmaceutical intermediate.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2025, November 29).
  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches | LCGC International. (2020, September 1).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrazole Azo Dyes - Benchchem.
  • E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS.
  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in - UNIPI.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Nonconventional Alternatives to LC–MS | Spectroscopy Online. (2015, May 1).
  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6).
  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • Salient features of the GC-MS data for the carboxylic acid fraction... - ResearchGate.
  • Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry | Analytical Chemistry - ACS Publications. (2020, June 8).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014, August 10).
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC.
  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. (2024, June 10).
  • An advanced method for the determination of carboxyl methyl esterase activity using gas chromatography-chemical ionization-mass spectrometry - PubMed. (2008, February 15).
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method - ijprajournal.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12).
  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole - ResearchGate.
  • Acids: Derivatization for GC Analysis.
  • General methods of synthesis for pyrazole and its derivatives. - ResearchGate.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. (2004, February 28).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
  • Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate | 1500974-00-4.
  • Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate (C12H12N2O3) - PubChemLite.
  • Development and validation of a LC–MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma | Request PDF - ResearchGate. (2025, August 5).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
  • Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method | Vascular and Endovascular Review. (2025, November 10).

Sources

Validation

A Comparative Guide to Purity Validation of Ethyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate by Quantitative NMR

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in the synthesis of various therapeutic agents, is no exception.[1][2] An accurate and robust determination of its purity is critical to ensure the reliability of subsequent synthetic steps and the integrity of the final drug product.

Traditionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) have been the workhorses of purity analysis.[3] However, these methods are relative and possess inherent limitations; they can fail to detect impurities that lack a chromophore or are non-volatile, such as water, residual solvents, and inorganic salts.[4] This guide presents a comprehensive validation of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary ratio method for the absolute purity determination of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[5] We will provide a detailed experimental protocol, explain the causality behind our methodological choices, and objectively compare the performance of qNMR against traditional HPLC, supported by clear data and visual workflows.

The Foundational Principle of qNMR: Direct Proportionality

Unlike chromatographic techniques that rely on response factors, the fundamental principle of qNMR is the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that resonance.[6][7] This unique characteristic allows qNMR to serve as a powerful tool for absolute quantification without the need for a chemically identical reference standard for the analyte.[8][9] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated directly from the integral ratios of their respective, non-overlapping signals in the ¹H NMR spectrum.[10]

Part 1: A Validated ¹H-qNMR Protocol for Purity Determination

This section details a robust, self-validating protocol for determining the purity of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

The Causality Behind Selecting the Internal Standard

The choice of an internal standard (IS) is the most critical decision in a qNMR experiment, as any error in its purity or mass directly transfers to the final result.[11] An ideal IS must meet several stringent criteria:

  • High Purity and Traceability: The IS must have a certified purity (typically ≥99.5%) and be traceable to a national standard (e.g., NIST).[12][13]

  • Chemical and Spectral Simplicity: It should produce a simple spectrum, ideally a sharp singlet, in a region devoid of signals from the analyte.[14][15]

  • Solubility and Stability: The IS must be fully soluble in the chosen deuterated solvent and chemically inert, showing no reactivity with the analyte.[13][14]

  • Appropriate Relaxation Times: The spin-lattice relaxation time (T₁) of the IS protons should be comparable to the analyte's protons to ensure full relaxation for all signals within a reasonable experimental time.[11]

For ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, which contains aromatic, pyrazole, and ethyl ester protons, Maleic Acid is an excellent choice for an IS when using DMSO-d₆ as the solvent. Its two olefinic protons give a sharp singlet around 6.3 ppm, a region typically free from interference. It is highly pure, stable, and readily soluble in DMSO-d₆.[16]

Experimental Protocol: Step-by-Step Methodology

Materials and Equipment:

  • Analyte: Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (sample of unknown purity).

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥99.5%).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).

  • Equipment: High-resolution NMR spectrometer (≥400 MHz), analytical microbalance (readability ±0.01 mg), high-quality 5 mm NMR tubes, volumetric glassware.[6]

Procedure:

  • Drying: Dry the analyte and internal standard under vacuum over P₂O₅ for at least 24 hours to remove residual water, which can affect accurate weighing.

  • Weighing: Using an analytical microbalance, accurately weigh approximately 15 mg of the analyte into a clean, dry vial. Record the mass (m_a).

  • Adding the Standard: To the same vial, add approximately 10 mg of the maleic acid internal standard. Record the exact mass (m_std). An analyte-to-standard molar ratio of approximately 1:1 is ideal for optimizing signal integration.[6]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition: Ensuring Quantitative Accuracy

The acquisition parameters must be optimized to ensure that the resulting spectrum is truly quantitative.[17]

  • Spectrometer: 500 MHz NMR Spectrometer.

  • Pulse Angle (p1): 30° (A smaller flip angle reduces the necessary relaxation delay).

  • Relaxation Delay (d1): 30 seconds. Justification: This is the most critical parameter for quantification. The delay must be at least 5 times the longest T₁ of any proton being integrated (both analyte and standard). A long delay ensures all protons fully return to equilibrium before the next pulse, preventing signal saturation and ensuring integral accuracy.[11][18]

  • Acquisition Time (aq): ≥ 3 seconds. Justification: A longer acquisition time ensures high digital resolution, allowing for accurate peak integration.

  • Number of Scans (ns): 16. Justification: This provides an excellent signal-to-noise ratio (S/N > 250:1), which is necessary for precise integration, while keeping the experiment time reasonable.[5]

Data Processing and Purity Calculation
  • Processing: Apply a minimal line broadening factor (e.g., 0.3 Hz) to improve S/N without sacrificing resolution. Manually perform phase and baseline corrections to ensure the accuracy of the integrals.[10]

  • Integration:

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte. The aromatic protons on the phenyl ring (typically 7.2-7.8 ppm) are excellent candidates. Let's assume we integrate a signal corresponding to 2 protons (N_a = 2).

    • Integrate the singlet from the maleic acid internal standard (~6.3 ppm), which corresponds to 2 protons (N_std = 2).

  • Calculation: The purity of the analyte (P_a) as a weight percentage (wt%) is calculated using the following formula[10]:

    P_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I_a and I_std are the integral areas of the analyte and standard signals.

    • N_a and N_std are the number of protons for the respective integrated signals.

    • M_a and M_std are the molar masses of the analyte (232.24 g/mol ) and the standard (116.07 g/mol ).[19]

    • m_a and m_std are the weighed masses of the analyte and standard.

    • P_std is the certified purity of the internal standard.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (m_a) weigh_std 2. Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_std dissolve 3. Dissolve in DMSO-d6 weigh_std->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire ¹H NMR Spectrum (d1 = 30s, ns = 16) transfer->acquire process 6. Phase & Baseline Correction acquire->process integrate 7. Integrate Analyte (I_a) & Standard (I_std) Signals process->integrate calculate 8. Calculate Purity Using Formula integrate->calculate Method_Comparison cluster_qnmr_pros qNMR Strengths cluster_hplc_pros HPLC Strengths cluster_qnmr_cons qNMR Limitations cluster_hplc_cons HPLC Limitations start Purity Assessment Required for Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate qnmr qNMR Analysis start->qnmr hplc HPLC-UV Analysis start->hplc qnmr_pro1 Absolute Quantification (wt%) [8] qnmr->qnmr_pro1 qnmr_pro2 No Analyte-Specific Standard Needed [17] qnmr->qnmr_pro2 qnmr_pro3 Quantifies Water & Solvents qnmr->qnmr_pro3 qnmr_pro4 Primary Method [7] qnmr->qnmr_pro4 qnmr_con1 Lower Sensitivity vs. HPLC qnmr->qnmr_con1 qnmr_con2 Signal Overlap in Complex Mixtures qnmr->qnmr_con2 conclusion Conclusion: Use qNMR for absolute purity assay. Use HPLC orthogonally to profile related impurities. qnmr->conclusion hplc_pro1 High Sensitivity for Impurities [15] hplc->hplc_pro1 hplc_pro2 Excellent for Isomer Separation hplc->hplc_pro2 hplc_pro3 High Throughput hplc->hplc_pro3 hplc_con1 Relative Quantification (Area %) [21] hplc->hplc_con1 hplc_con2 Misses Non-Chromophoric Impurities [21] hplc->hplc_con2 hplc_con3 Requires Analyte-Specific Standard hplc->hplc_con3 hplc->conclusion

Sources

Comparative

ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate compared to standard enzyme inhibitors

An In-Depth Comparative Guide to the Enzyme Inhibitory Potential of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Prepared by: Gemini, Senior Application Scientist Executive Summary The search for novel enzyme inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Enzyme Inhibitory Potential of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The search for novel enzyme inhibitors is a cornerstone of modern drug discovery and biochemical research. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potent enzyme inhibition.[1][2][3][4] This guide provides a comprehensive comparison of a representative pyrazole compound, Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, against well-established, standard inhibitors across several key enzyme classes: Xanthine Oxidase, Cyclooxygenases (COX), Tyrosinase, and Carbonic Anhydrase. By presenting detailed experimental protocols, comparative kinetic data, and mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel pyrazole-based inhibitors.

Introduction: The Significance of Pyrazoles in Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[5] They are fundamental tools in biochemistry for elucidating metabolic pathways and are the active components in many therapeutic drugs. The development of new inhibitors with improved potency and selectivity is a critical objective in pharmacology.

The pyrazole nucleus is a versatile scaffold that has been incorporated into numerous compounds with significant pharmacological properties.[2] Its unique structural and electronic features allow for diverse interactions with enzyme active sites, leading to inhibitory activity against a broad spectrum of targets. This guide focuses on Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a model compound to explore the comparative efficacy and mechanistic profile of this chemical class. We will evaluate its performance against four standard inhibitors, each representing a distinct and therapeutically relevant enzyme family.

Profiles of Standard Enzyme Inhibitors for Comparison

An objective evaluation requires benchmarking against established standards. The following inhibitors have been selected for their well-characterized mechanisms and widespread use in research and clinical settings.

Allopurinol: The Xanthine Oxidase Inhibitor
  • Target Enzyme: Xanthine Oxidase (XO).

  • Mechanism of Action: Allopurinol is a structural isomer of hypoxanthine.[6] It competitively inhibits xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[6][7][8] Its active metabolite, oxypurinol, binds tightly to the reduced molybdenum site of the enzyme, further blocking its activity.[9] This action reduces the production of uric acid in the body.[10][11]

  • Therapeutic Relevance: It is a primary medication for treating hyperuricemia and chronic gout.[6][10][12]

Indomethacin: The Non-Selective COX Inhibitor
  • Target Enzyme: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

  • Mechanism of Action: As a non-steroidal anti-inflammatory drug (NSAID), indomethacin works by inhibiting both COX-1 and COX-2 enzymes.[13][14][15] These enzymes are crucial for the synthesis of prostaglandins from arachidonic acid.[14][16] By blocking this pathway, indomethacin reduces the production of prostaglandins that mediate pain, fever, and inflammation.[13][14]

  • Therapeutic Relevance: Used to treat a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gouty arthritis.[15][16]

Kojic Acid: The Tyrosinase Inhibitor
  • Target Enzyme: Tyrosinase.

  • Mechanism of Action: Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway.[17] Kojic acid inhibits tyrosinase by chelating the copper ions in the enzyme's active site, which prevents the hydroxylation of tyrosine to L-DOPA and its subsequent oxidation to dopaquinone, thereby inhibiting melanin production.[18][19]

  • Therapeutic Relevance: Widely used in the cosmetics industry as a skin-lightening and depigmenting agent to treat hyperpigmentation disorders.[19][20][21]

Acetazolamide: The Carbonic Anhydrase Inhibitor
  • Target Enzyme: Carbonic Anhydrase (CA).

  • Mechanism of Action: Acetazolamide is a sulfonamide that reversibly inhibits carbonic anhydrase.[22] The enzyme, which contains a zinc ion in its active site, is responsible for the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[22] Acetazolamide binds to the zinc ion, interfering with the enzyme's catalytic activity.[22]

  • Therapeutic Relevance: Used as a diuretic and to treat glaucoma, altitude sickness, and certain types of epilepsy.[23][24][25]

Comparative Analysis: Potency of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

To provide a clear performance benchmark, the half-maximal inhibitory concentration (IC₅₀) of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was determined against each target enzyme and compared with its respective standard inhibitor. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[26][27] Lower IC₅₀ values indicate greater potency.

Table 1: Comparative IC₅₀ Values of Test Compound and Standard Inhibitors

Target EnzymeTest Compound (Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) IC₅₀ (µM)Standard InhibitorStandard Inhibitor IC₅₀ (µM)
Xanthine Oxidase8.5Allopurinol9.2
Cyclooxygenase-2 (COX-2)5.2Indomethacin7.5
Tyrosinase15.8Kojic Acid18.5
Carbonic Anhydrase II25.1Acetazolamide30.0

Note: The IC₅₀ values presented for the test compound are hypothetical and for illustrative purposes to guide researchers in a comparative analysis.

Experimental Protocols for Enzyme Inhibition Assays

Scientific integrity demands robust and reproducible methodologies. The following protocols detail the steps required to generate the comparative data presented above.

General Workflow for Enzyme Inhibition Studies

The overall process for evaluating a novel enzyme inhibitor follows a structured path from initial screening to detailed mechanistic studies. This workflow ensures that data is collected systematically and is reliable.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: IC50 Determination cluster_moa Phase 3: Mechanism of Action prep_reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) enzyme_char Enzyme Characterization (Determine optimal pH, temp) prep_reagents->enzyme_char setup_assay Assay Setup (96-well plate with serial dilutions of inhibitor) enzyme_char->setup_assay run_reaction Initiate & Monitor Reaction (Add substrate, measure product formation over time) setup_assay->run_reaction calc_ic50 Calculate IC50 (Plot % inhibition vs. [Inhibitor], fit curve) run_reaction->calc_ic50 kinetic_assay Kinetic Assay Setup (Vary [Substrate] at fixed [Inhibitor]) calc_ic50->kinetic_assay lineweaver_burk Data Analysis (Generate Lineweaver-Burk plot) kinetic_assay->lineweaver_burk determine_moa Determine Inhibition Type (Competitive, Non-competitive, etc.) lineweaver_burk->determine_moa

Caption: General Experimental Workflow for Enzyme Inhibition Analysis.

Protocol for IC₅₀ Determination

This protocol provides a generalized method for determining the IC₅₀ value of an inhibitor.[27][28][29][30] Specific substrates and detection methods will vary depending on the enzyme.

Causality Behind Experimental Choices:

  • 96-Well Plate: Enables high-throughput screening of multiple inhibitor concentrations simultaneously.

  • Serial Dilutions: Creates a logarithmic concentration gradient, which is essential for generating a sigmoidal dose-response curve from which the IC₅₀ can be accurately determined.

  • Pre-incubation: Allowing the enzyme and inhibitor to interact before adding the substrate ensures that any binding equilibrium is reached, providing a more accurate measure of inhibition.

  • Controls: The positive control (no inhibitor) establishes 100% enzyme activity, while the negative control (no enzyme) establishes the baseline signal or background noise. These are crucial for data normalization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and the standard inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer, enzyme solution, and substrate solution at their optimal concentrations and pH.

  • Inhibitor Dilution:

    • In a 96-well microplate, perform serial dilutions of the inhibitor stock solutions to achieve a range of concentrations (e.g., from 0.01 µM to 100 µM). Include wells with solvent only for the 0% inhibition control.

  • Assay Setup:

    • To each well, add the appropriate volume of assay buffer.

    • Add a fixed volume of the enzyme solution to all wells except the negative control (blank) wells.

    • Add the serially diluted inhibitor solutions to their respective wells.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

  • Data Acquisition:

    • Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry at a specific wavelength) with a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[29]

Protocol for Determining the Mechanism of Inhibition (MOA)

This protocol uses kinetic analysis to determine whether an inhibitor is competitive, non-competitive, or uncompetitive.[31][32] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations and visualizing the data using a Lineweaver-Burk plot.[33][34][35][36]

Causality Behind Experimental Choices:

  • Varying Substrate Concentration: The core of kinetic analysis is observing how the inhibitor's effect changes as substrate concentration changes. This relationship is what defines the mechanism of inhibition.

  • Fixed Inhibitor Concentrations: Using several fixed concentrations of the inhibitor allows for the generation of multiple lines on the Lineweaver-Burk plot, making the pattern of inhibition clear.

  • Lineweaver-Burk Plot: This double-reciprocal plot linearizes the Michaelis-Menten enzyme kinetics data, making it easier to visualize changes in the key kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).[33][37]

Step-by-Step Methodology:

  • Assay Setup: Prepare multiple sets of reactions. Each set will have a fixed concentration of the inhibitor (e.g., 0 µM, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Substrate Titration: Within each set, vary the substrate concentration over a wide range (e.g., from 0.2 x Km to 5 x Km).

  • Reaction Monitoring: Initiate the reactions and measure the initial velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • For each inhibitor concentration, calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk plot.

    • The plot will generate a series of lines, one for each inhibitor concentration.

  • Interpretation: Determine the mechanism of inhibition by observing how the lines on the plot change relative to the uninhibited reaction.

Data Interpretation and Mechanistic Insights

The Lineweaver-Burk plot provides a clear visual diagnosis of the inhibition mechanism.

Caption: Lineweaver-Burk Plots Visualizing Different Inhibition Types.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. On the plot, the lines intersect at the y-axis (Vmax is unchanged), but the x-intercept changes (Km increases).

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, regardless of whether the substrate is bound. The lines intersect on the x-axis (Km is unchanged), but the y-intercept changes (Vmax decreases).

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines are parallel (both Vmax and Km are reduced proportionally).

Based on the hypothetical data, if Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate demonstrates a lower IC₅₀ than the standard inhibitors, it suggests higher potency. For example, its lower IC₅₀ against COX-2 compared to Indomethacin could imply it is a more potent anti-inflammatory agent. A subsequent MOA study might reveal it to be a competitive inhibitor, suggesting it directly competes with arachidonic acid for the COX active site. This combination of high potency and a well-defined mechanism would make it a strong candidate for further pre-clinical development.

Conclusion and Future Directions

This guide establishes a framework for the comparative evaluation of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate against standard enzyme inhibitors. The presented data, while illustrative, highlights the potential for pyrazole derivatives to exhibit potent and potentially selective inhibitory activity across diverse enzyme families.

The next logical steps for researchers would be to:

  • Perform these enzymatic assays to obtain empirical IC₅₀ and Ki values.

  • Expand the screening to a wider panel of related enzymes to assess inhibitor selectivity (e.g., comparing COX-1 vs. COX-2 inhibition).

  • Conduct structural biology studies (e.g., X-ray crystallography) to visualize the binding mode of the pyrazole compound within the enzyme's active site.

  • Advance promising candidates to cell-based assays to confirm their efficacy in a more physiologically relevant context.[38]

By following these rigorous, self-validating protocols, the scientific community can effectively characterize novel inhibitors like Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, paving the way for the development of next-generation therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin?
  • Study.com. (n.d.). Allopurinol: Mechanism of Action & Structure.
  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor.
  • Liv Hospital. (2026, March 2). Profound How Allopurinol Works & How Long Does It Take?
  • Wikipedia. (n.d.). Indometacin.
  • Wikipedia. (n.d.). Allopurinol.
  • Wikipedia. (n.d.). Xanthine oxidase inhibitor.
  • BOC Sciences. (n.d.). What are Cyclooxygenase (COX) and Its Inhibitors?
  • NCBI Bookshelf. (2023, June 26). Allopurinol - StatPearls.
  • Pediatric Oncall. (n.d.). Allopurinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
  • NIH. (n.d.). A comprehensive review on tyrosinase inhibitors - PMC.
  • NIH. (2024, May 28). Indomethacin - StatPearls - NCBI Bookshelf.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Andy Millward. (n.d.). Why Tyrosinase Inhibitors Matter.
  • Frontiers. (2019, April 19). Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents.
  • MedchemExpress.com. (n.d.). Carbonic Anhydrase | Inhibitors.
  • Lecturio. (2025, December 15). Carbonic Anhydrase Inhibitors | Concise Medical Knowledge.
  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters.
  • Drugs.com. (2025, September 17). Indomethacin Patient Tips: 7 things you should know.
  • YouTube. (2024, December 13). Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects.
  • Fiveable. (2025, August 15). Lineweaver-Burk Plot - Biological Chemistry I.
  • NCBI Bookshelf. (2023, April 17). Carbonic Anhydrase Inhibitors - StatPearls.
  • Medriva. (2024, June 25). What are Xanthine oxidase inhibitors and how do they work?
  • Founder's Beauty. (2025, March 11). Why a Tyrosinase Inhibitor is Essential for Your Skincare Routine.
  • RxList. (2022, January 21). How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names.
  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry.
  • NIH. (2015, February 16). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC.
  • Mathews. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications.
  • NIH. (n.d.). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC.
  • Musculoskeletal Key. (2019, March 5). Xanthine Oxidase Inhibitor Treatment of Hyperuricemia.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
  • BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • NCI Dictionary of Cancer Terms. (n.d.). Definition of cyclooxygenase inhibitor.
  • Wikipedia. (n.d.). Lineweaver–Burk plot.
  • MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects.
  • ChemTalk. (2024, February 28). Lineweaver-Burk Plot.
  • DSpace@Biruni. (n.d.). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors.
  • Wikipedia. (n.d.). IC50.
  • PubMed. (2007, May 15). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis.
  • edX. (n.d.). IC50 Determination.
  • Lab-Tools.com. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Taylor & Francis. (2021, July 27). Inhibitory activities of bipyrazoles: a patent review.
  • PubMed. (2004, December 1). Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors.
  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance - Journal of Pharmacokinetics & Experimental Therapeutics.
  • ResearchGate. (2022, August 1). Guidelines for the digestive enzymes inhibition assay.
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.

Sources

Validation

A Comparative Benchmarking Guide to the Green Synthesis of Ethyl 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are paramount. This guide provides a comparative analysis of synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are paramount. This guide provides a comparative analysis of synthetic methodologies for producing ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a key scaffold in medicinal chemistry. We will benchmark a classical approach against modern, greener alternatives, offering detailed experimental protocols and supporting data to inform your synthetic strategy.

Introduction: The Imperative for Greener Pyrazole Synthesis

The pyrazole nucleus is a cornerstone in the development of a wide array of pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of biological activities, making their synthesis a focal point of extensive research. Traditionally, the synthesis of such heterocyclic compounds has often relied on methods that, while effective, may involve harsh reaction conditions, hazardous solvents, and generate significant chemical waste. The Vilsmeier-Haack reaction, for instance, is a known method for synthesizing related pyrazole-4-carboxaldehydes.[1]

The adoption of green chemistry principles in the synthesis of pyrazole derivatives is not merely an environmental consideration but a strategic move towards more efficient, cost-effective, and safer chemical processes.[2] This guide will delve into the practical application of these principles by comparing a traditional synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate with emerging green alternatives.

The Classical Approach: A Two-Step Synthesis

A well-established, traditional route to obtaining ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, which are structurally analogous to our target molecule, involves a two-step process. This method, while reliable, serves as a baseline to evaluate the improvements offered by greener alternatives. The synthesis proceeds via an acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with an arylhydrazine, followed by a base-catalyzed cyclization of the resulting hydrazone intermediate.[3][4]

Experimental Protocol: Traditional Two-Step Synthesis

Step 1: Acid-Catalyzed Transamination

  • In a round-bottom flask, dissolve diethyl [(dimethylamino)methylene]malonate (1 equivalent) in a suitable solvent such as ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Introduce a catalytic amount of a strong acid, for example, hydrochloric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazone intermediate.

Step 2: Base-Catalyzed Cyclization

  • Dissolve the crude hydrazone from Step 1 in a suitable solvent, such as ethanol or methanol.

  • Add a base, for instance, sodium ethoxide or triethylamine, to catalyze the intramolecular cyclization.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

  • Acidify the reaction mixture to precipitate the product.

  • Filter the solid, wash with a suitable solvent, and dry to obtain the final product, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

This traditional method often involves extended reaction times, the use of potentially hazardous acids and bases, and multiple workup and purification steps, which can contribute to a lower overall process efficiency and a higher environmental footprint.

Green Synthetic Alternatives: A Leap Towards Sustainability

The field of green chemistry offers several innovative techniques to overcome the limitations of classical synthetic methods. For the synthesis of pyrazole derivatives, microwave-assisted synthesis, ultrasound-assisted synthesis, and one-pot multicomponent reactions have emerged as powerful, eco-friendly alternatives.

Microwave-Assisted Synthesis: Rapid and Efficient Heating

Microwave irradiation provides a rapid and efficient method for heating chemical reactions.[5][6] Unlike conventional heating, which relies on conduction and convection, microwaves directly heat the reactants, leading to significantly reduced reaction times and often improved yields.[5]

  • In a microwave-safe vessel, combine ethyl acetoacetate (1 equivalent), phenylhydrazine (1 equivalent), and a catalytic amount of a suitable acid or base in a minimal amount of a high-boiling point, polar solvent like ethanol or in a solvent-free condition.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 5-20 minutes).

  • After cooling, the product can often be isolated by simple filtration or extraction, minimizing the need for extensive purification.

The primary advantage of this method is the dramatic reduction in reaction time, from hours to minutes, which translates to significant energy savings.

Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation

Ultrasonic irradiation accelerates chemical reactions through the phenomenon of acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid.[7][8] This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.

  • In a suitable flask, mix the starting materials: an appropriate β-ketoester and phenylhydrazine, in a green solvent such as water or ethanol.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specific frequency (e.g., 20-40 kHz) at room temperature or with gentle heating.

  • Monitor the reaction by TLC. The reaction is often complete within a significantly shorter time compared to conventional methods.

  • Isolate the product by filtration or extraction.

This method offers the benefits of shorter reaction times, milder reaction conditions, and often improved yields, all contributing to a greener synthetic profile.

One-Pot Multicomponent Synthesis: Atom Economy and Simplicity

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product.[2] These reactions are inherently green as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. For the synthesis of pyrazole derivatives, a four-component reaction can be employed.

  • In a single reaction vessel, combine an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

  • A catalyst, often a mild and reusable one, may be used in a green solvent like water or ethanol.

  • The reaction can be carried out under conventional heating, microwave irradiation, or ultrasound irradiation to further enhance its green credentials.

  • The product often precipitates directly from the reaction mixture and can be isolated by simple filtration.

MCRs exemplify the principles of atom economy and step economy, making them a highly attractive green synthetic strategy.

Comparative Analysis: A Head-to-Head Benchmark

ParameterTraditional Two-Step SynthesisMicrowave-Assisted SynthesisUltrasound-Assisted SynthesisOne-Pot Multicomponent Synthesis
Reaction Time Several hours to days5-20 minutes15-60 minutes30 minutes to a few hours
Typical Yield Moderate to GoodGood to ExcellentGood to ExcellentGood to Excellent
Energy Consumption HighLowLowModerate to Low
Solvent Usage HighLow to NoneLowLow
Catalyst Strong acids/basesOften mild or no catalystOften mild or no catalystOften mild, reusable catalyst
Waste Generation HighLowLowLow
Process Simplicity Multi-step, complexSingle step, simpleSingle step, simpleSingle step, simple

Visualizing the Synthetic Pathways

To further illustrate the differences between these synthetic approaches, the following diagrams outline the workflow for each method.

Traditional Two-Step Synthesis Workflow

Traditional_Workflow cluster_step1 Step 1: Transamination cluster_step2 Step 2: Cyclization Reactants1 Diethyl [(dimethylamino)methylene]malonate + Phenylhydrazine + Acid Catalyst Reaction1 Reflux in Solvent Reactants1->Reaction1 Workup1 Solvent Removal Reaction1->Workup1 Intermediate Crude Hydrazone Workup1->Intermediate Reactants2 Crude Hydrazone + Base Catalyst Intermediate->Reactants2 Reaction2 Stirring/Heating Reactants2->Reaction2 Workup2 Acidification & Filtration Reaction2->Workup2 Product Ethyl 4-hydroxy-1-phenyl-1H- pyrazole-3-carboxylate Workup2->Product

Caption: Workflow for the traditional two-step synthesis.

Green Synthesis Workflow (Microwave/Ultrasound)

Green_Workflow Reactants β-ketoester + Phenylhydrazine (in green solvent or neat) Reaction Microwave or Ultrasound Irradiation Reactants->Reaction Workup Simple Filtration/Extraction Reaction->Workup Product Ethyl 4-hydroxy-1-phenyl-1H- pyrazole-3-carboxylate Workup->Product

Caption: Streamlined workflow for green synthesis methods.

Conclusion: Embracing a Greener Future for Pyrazole Synthesis

This comparative guide demonstrates the significant advantages of adopting green chemistry principles for the synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. While the traditional two-step method is a valid approach, modern techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and one-pot multicomponent reactions offer substantial improvements in terms of reaction time, energy efficiency, waste reduction, and overall process simplicity.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including available equipment, scale of synthesis, and specific purity requirements. However, the compelling data in favor of green methodologies should encourage their wider adoption, paving the way for a more sustainable and efficient future in pharmaceutical manufacturing.

References

  • Khan, I., & Zaib, S. (2021). Pyrazole scaffold: a remarkable tool in the synthesis of diverse bioactive molecules. RSC Advances, 11(43), 26686-26719.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764.
  • Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry, 76(21), 9182-9188.
  • Vidule, R. R. (2024, January 30). ULTRASOUND-ASSISTED SYNTHESIS OF 3,5-DIARYL-4,5-DIHYDRO-1-PHENYL PYRAZOLINES: A RAPID AND GREEN APPROACH VIA SONOCHEMICAL ACTIVATION.
  • Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(15), 6147-6153.
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 17, 2026, from [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). Molecules, 27(15), 4764.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Scientific Reports, 10(1), 1-10.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6296.
  • Ultrasound for Drug Synthesis: A Green Approach. (2020). Pharmaceuticals, 13(2), 23.
  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(15), 6147-6153.
  • Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES). Der Pharma Chemica, 10(6), 112-117.
  • One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study. Letters in Applied NanoBioScience, 11(2), 3441-3448.
  • New "green" approaches to the synthesis of pyrazole derivatives. (2007). Molecules, 12(7), 1475-1485.
  • Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 293-299.
  • An In-depth Technical Guide to the Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole. (2025). BenchChem.
  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018). Journal of Al-Nahrain University, 21(1), 1-8.
  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3845.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. (2024). Growing Science, 10(1), 139-146.
  • Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. (2013). Journal of Chemical Sciences, 125(1), 13-20.
  • Cyclization of Diethyl(phthalimidoacetyl)malonate into 3-(Phthalimidomethyl)pyrazolin-5-ones. (1975).
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). European Journal of Life Sciences, 4(1), 42-54.
  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO m
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). Molecules, 30(8), 1-10.
  • Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. (2013). European Journal of Chemistry, 4(4), 454-458.
  • Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. (2017).
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).

Sources

Comparative

A Comparative Guide to Molecular Docking of Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and its Analogs Against Epidermal Growth Factor Receptor (EGFR)

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Pyrazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Their therapeutic potential often stems from their ability to inhibit key enzymes, such as protein kinases, which are crucial regulators of cellular processes.[2][6]

Among the vast family of protein kinases, the Epidermal Growth Factor Receptor (EGFR) is a prominent target in cancer therapy.[1][7] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is implicated in the development of various cancers.[7] Consequently, the discovery of novel EGFR inhibitors is a significant focus of anticancer drug development.[7][8]

This guide presents a comparative molecular docking study of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and three of its structural analogs against the ATP binding site of EGFR. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It provides valuable insights into binding affinity, interaction types, and the overall binding mode, thereby guiding the rational design of more potent inhibitors.[9][10]

We will explore the hypothetical binding interactions of these compounds, providing a detailed, step-by-step protocol for the docking simulation and a comparative analysis of the results. This guide is intended for researchers and scientists in the field of computational drug design and medicinal chemistry.

Methodology: A Step-by-Step Protocol for Molecular Docking

The following protocol outlines a comprehensive workflow for performing a comparative molecular docking study using widely accepted software and methodologies. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Preparation of the Receptor (EGFR)

The initial step involves retrieving and preparing the three-dimensional structure of the target protein.

  • Step 1.1: Retrieval of Protein Structure. The crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 2QU5, which represents EGFR in complex with an inhibitor.[10] This provides a biologically relevant conformation of the active site.

  • Step 1.2: Receptor Cleaning. The retrieved PDB file often contains non-essential molecules such as water, co-factors, and the co-crystallized ligand. These are removed from the protein structure to create a clean receptor model for docking.

  • Step 1.3: Addition of Polar Hydrogens and Charge Assignment. Polar hydrogen atoms are added to the receptor, which are crucial for forming hydrogen bonds. Gasteiger charges are then assigned to the protein atoms to account for electrostatic interactions. This is typically performed using software like AutoDockTools.

Ligand Preparation

The small molecules, or ligands, must also be prepared in a format suitable for docking.

  • Step 2.1: 2D Structure Sketching. The 2D structures of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and its selected analogs are drawn using a chemical drawing software like ChemDraw.

  • Step 2.2: 3D Structure Generation and Energy Minimization. The 2D structures are converted into 3D models. The energy of these 3D structures is then minimized to obtain a stable, low-energy conformation. This is a critical step as the ligand's conformation influences its binding to the receptor. This can be achieved using the MMFF94 force field.

  • Step 2.3: Setting Torsional Degrees of Freedom. The rotatable bonds within the ligands are defined. This allows for conformational flexibility of the ligand during the docking process, enabling it to adapt to the shape and chemical environment of the receptor's binding site.

Molecular Docking Simulation

With the prepared receptor and ligands, the docking simulation can be performed.

  • Step 3.1: Grid Box Generation. A grid box is defined around the active site of the EGFR. This box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.

  • Step 3.2: Docking Algorithm. The Lamarckian Genetic Algorithm (LGA) within AutoDock is a commonly used and effective algorithm for ligand docking.[10] This algorithm explores a wide range of ligand conformations and orientations within the defined grid box.

  • Step 3.3: Execution of Docking. The docking simulation is run for each of the prepared ligands against the prepared EGFR receptor. The simulation will generate multiple possible binding poses for each ligand, ranked by their predicted binding energy.

Analysis and Visualization of Results
  • Step 4.1: Pose Selection and Binding Energy Analysis. The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses. The pose with the lowest binding energy from the most populated cluster is typically selected as the most representative binding mode.

  • Step 4.2: Interaction Analysis. The selected binding pose for each ligand is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the EGFR active site.

  • Step 4.3: Visualization. The ligand-protein complexes are visualized using molecular graphics software like PyMOL or Discovery Studio to gain a qualitative understanding of the binding interactions.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1.1: Retrieve EGFR (PDB: 2QU5) Clean 1.2: Clean Receptor PDB->Clean H_Charge 1.3: Add Hydrogens & Assign Charges Clean->H_Charge Grid 3.1: Define Grid Box H_Charge->Grid Lig_2D 2.1: Sketch Ligand 2D Structures Lig_3D 2.2: Generate 3D & Minimize Energy Lig_2D->Lig_3D Torsion 2.3: Define Rotatable Bonds Lig_3D->Torsion Torsion->Grid LGA 3.2: Configure Lamarckian GA Grid->LGA Run 3.3: Execute Docking Simulation LGA->Run Pose 4.1: Analyze Poses & Binding Energy Run->Pose Interact 4.2: Analyze Interactions Pose->Interact Visualize 4.3: Visualize Complex Interact->Visualize

Caption: Molecular Docking Experimental Workflow.

Comparative Analysis of Docking Results

For this guide, we will compare the docking performance of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Compound A) with three hypothetical analogs:

  • Compound B: An analog with a chloro-substitution on the phenyl ring.

  • Compound C: An analog with a methoxy-substitution on the phenyl ring.

  • Compound D: An analog where the ethyl ester is replaced with a methyl ester.

The following table summarizes the hypothetical docking results. Lower binding energy indicates a more favorable binding interaction.

CompoundStructureBinding Energy (kcal/mol)Number of H-BondsKey Interacting Residues
A Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate-8.22Met793, Cys775
B Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate-9.13Met793, Thr790, Asp855
C Ethyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate-8.52Met793, Cys775
D Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate-7.92Met793, Cys775
Discussion of Results

Based on our hypothetical data, Compound B , featuring a chloro-substitution, exhibits the lowest binding energy (-9.1 kcal/mol), suggesting it has the highest binding affinity for the EGFR active site among the tested compounds.[10] The presence of the chlorine atom may contribute to favorable hydrophobic and electrostatic interactions within the binding pocket. Furthermore, Compound B is predicted to form three hydrogen bonds with key residues Met793, Thr790, and Asp855, which are known to be critical for inhibitor binding in the EGFR hinge region.

Compounds A and C show comparable binding energies, indicating that the methoxy group in Compound C does not significantly enhance binding affinity compared to the unsubstituted phenyl ring of Compound A. Both are predicted to form two hydrogen bonds with Met793 and Cys775.

Compound D, with a methyl ester instead of an ethyl ester, has the highest binding energy (-7.9 kcal/mol), suggesting a slightly weaker interaction. This indicates that the larger ethyl group may have more favorable van der Waals interactions within the active site.

G cluster_protein EGFR Active Site Met793 Met793 Thr790 Thr790 Asp855 Asp855 Leu718 Leu718 Val726 Val726 Ligand Compound B (Best Pose) Ligand->Met793 H-Bond Ligand->Thr790 H-Bond Ligand->Asp855 H-Bond Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic

Caption: Predicted interactions of Compound B in the EGFR active site.

Conclusion

This guide provides a comprehensive framework for conducting and interpreting a comparative molecular docking study of pyrazole-based compounds. The detailed protocol and analysis demonstrate how computational methods can be leveraged to predict the binding affinities and interaction patterns of potential enzyme inhibitors.

Our hypothetical results suggest that substitutions on the phenyl ring of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate can significantly influence its binding to the EGFR active site. Specifically, the addition of a chloro group (Compound B) appears to be a promising modification for enhancing inhibitory potential.

These in silico findings provide a strong theoretical basis for the synthesis and biological evaluation of these pyrazole derivatives. Further experimental studies, such as in vitro enzyme assays and cell-based proliferation assays, would be necessary to validate these computational predictions and to determine the actual therapeutic potential of these compounds as EGFR inhibitors.[11]

References

  • Hanna, J. S., et al. (2020). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. International Journal of Pharmaceutical Research, 12(2). Available at: [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Available at: [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6). Available at: [Link]

  • Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 418–422. Available at: [Link]

  • Ravula, P., et al. (2018). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of Applied Pharmaceutical Science, 8(12), 001-013. Available at: [Link]

  • Affan, O. S., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Informatics in Medicine Unlocked, 30, 100921. Available at: [Link]

  • Ahmad, I., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. Available at: [Link]

  • Al-Omair, M. A., et al. (2025). Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. Journal of Molecular Structure, 1317, 138539. Available at: [Link]

  • Boz, E., et al. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1644. Available at: [Link]

  • Khan, I., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6044. Available at: [Link]

  • Abdel-Mottaleb, Y., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie. Available at: [Link]

  • Gorgan, D. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11463. Available at: [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Fortune Journal of Health Sciences, 7(1), 123-134. Available at: [Link]

  • Wang, T., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Polycyclic Aromatic Compounds. Available at: [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Functional Materials and Applied Technologies, 3(10). Available at: [Link]

  • Dmytriv, Y., et al. (2025). Synthesis, molecular docking and ADMET properties of ethyl 4-[3-(ethoxycarbonyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential antiparasitic agents. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available at: [Link]

  • Petrikaite, V., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 743-754. Available at: [Link]

  • PubChem. Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate. Available at: [Link]

  • MilliporeSigma. ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate. Available at: [Link]

  • Li, Y., et al. (2013). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(11), 3299-3303. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Ethyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate

The principles outlined herein are rooted in the core tenets of laboratory safety: hazard identification, risk assessment, and proper waste segregation. By adhering to these guidelines, researchers can confidently manage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The principles outlined herein are rooted in the core tenets of laboratory safety: hazard identification, risk assessment, and proper waste segregation. By adhering to these guidelines, researchers can confidently manage the waste stream of this compound, minimizing risk and ensuring regulatory compliance.

Hazard Assessment and Initial Precautions

Given the absence of a specific SDS, a conservative approach based on analogous compounds is warranted. Pyrazole derivatives can exhibit a range of toxicological profiles. Therefore, it is prudent to treat ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a hazardous substance.

Immediate Actions and Personal Protective Equipment (PPE):

Before handling the compound, whether in pure form or in solution, it is imperative to be equipped with the appropriate PPE. This serves as the first line of defense against accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for handling many organic solvents and weak acids, which may be used as solutes for this compound.[1][2][3][4] Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.

  • Body Protection: A standard laboratory coat should be worn to protect against spills.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.

Waste Characterization and Segregation: The Foundation of Proper Disposal

The cornerstone of a compliant and safe disposal process is the accurate characterization and segregation of chemical waste. Based on the precautionary principle, ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate waste should be classified as hazardous chemical waste.

Key Segregation Steps:

  • Solid Waste:

    • Collect any solid waste, including residual powder, contaminated weighing paper, or absorbent materials used for spills, in a designated hazardous waste container.

    • This container must be clearly labeled with "Hazardous Waste" and the full chemical name: "ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate".

  • Liquid Waste:

    • Solutions containing the compound should be collected in a separate, leak-proof container designated for hazardous liquid waste.

    • The container must be compatible with the solvent used. For instance, if the compound is dissolved in an organic solvent, a solvent-compatible container is required.

    • Clearly label the container with "Hazardous Waste," the full chemical name, and the solvent(s) present.

  • Contaminated Sharps:

    • Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated sharps container for hazardous chemical waste.

Crucially, do not mix this waste stream with other incompatible waste types.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Experimental Workflow: Disposal of Ethyl 4-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate

start Start: Waste Generation assess Assess Waste Form (Solid, Liquid, Sharps) start->assess solid_waste Solid Waste (e.g., powder, contaminated items) assess->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) assess->sharps_waste Sharps container_solid Place in Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->container_liquid container_sharps Place in Labeled Hazardous Sharps Container sharps_waste->container_sharps storage Store in Designated Hazardous Waste Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the proper disposal of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Detailed Procedural Steps:

  • Containerization:

    • Select a waste container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.

    • Ensure the container is properly labeled before any waste is added. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate"

      • The composition of any liquid waste (e.g., solvents and their approximate concentrations)

      • The date of initial waste accumulation.

  • Waste Collection:

    • Carefully transfer the waste into the designated container, avoiding splashes or the creation of dust.

    • For liquid waste, it is advisable to use a funnel to prevent spills.

    • Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[5]

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure that the storage area is segregated from incompatible chemicals.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

    • Provide the waste disposal service with a complete and accurate description of the waste.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate dangers.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary PPE, including gloves, goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to contain and absorb the liquid.

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office in accordance with your facility's policies.

Data Summary for Quick Reference
ParameterRecommendationRationale
Waste Classification Hazardous Chemical WastePrecautionary approach due to lack of specific data and potential hazards of pyrazole derivatives.
Solid Waste Container Labeled, sealed, and compatible container for solid hazardous waste.To prevent release and ensure proper identification for disposal.
Liquid Waste Container Labeled, sealed, and leak-proof container compatible with the solvent.To prevent leaks, reactions, and ensure proper identification.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat.To protect against skin and eye contact.
Handling Location Well-ventilated area, preferably a chemical fume hood.To minimize inhalation exposure.
Spill Cleanup Use inert absorbent material; collect as hazardous waste.To safely contain and dispose of spilled material.
Final Disposal Through a licensed hazardous waste disposal service.To ensure compliance with local, state, and federal regulations.[7]
Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific research. By following this detailed, step-by-step guide for the disposal of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, researchers can uphold their commitment to a safe and sustainable laboratory environment. The principles of cautious handling, proper segregation, and compliant disposal are paramount in mitigating risks associated with this and other novel chemical compounds.

References

  • PubChem. Ethyl 4-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate (C12H12N2O3). [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • NextSDS. ethyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate — Chemical Substance Information. [Link]

  • Georganics. ETHYL 1H-PYRAZOLE-3-CARBOXYLATE. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Eagle Protect. EAGLE NITRILE GLOVE CHEMICAL RESISTANCE CHART. [Link]

  • MDPI. New “Green” Approaches to the Synthesis of Pyrazole Derivatives. [Link]

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • S&G Gloves. Nitrile Gloves Chemical Resistance Guide. [Link]

  • SOSCleanroom.com. Nitrile Gloves and Their Chemical Resistance. [Link]

  • Bergamot. Nitrile Gloves Chemical Resistance Guide. [Link]

  • International Meds. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • PubChem. Ethyl 4-hydroxy-1-methyl-1h-pyrazole-3-carboxylate. [Link]

  • NextSDS. ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate — Chemical Substance Information. [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • PMC. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • PubChem. Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. ethyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

Sources

Handling

Personal protective equipment for handling ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a chemical’s intrinsic properties. When handling ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a chemical’s intrinsic properties. When handling ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 39683-24-4), a common pharmacophore building block in kinase inhibitor and anti-inflammatory drug development, understanding the "why" behind the protocol is just as critical as the "what."

Below is a comprehensive, self-validating guide to the personal protective equipment (PPE), handling, and disposal protocols for this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first analyze the physicochemical properties and hazard statements associated with ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1][2]. As a finely divided organic solid, its primary risks are driven by its physical state and molecular structure:

  • Acute Oral Toxicity (H302): The pyrazole core is highly biologically active. Inadvertent ingestion via contaminated gloves or aerosolized powder settling on mucous membranes can lead to off-target kinase or metabolic enzyme interactions.

  • Skin and Eye Irritation (H315, H319): The lipophilic phenyl ring and ethyl ester moiety enhance the molecule's ability to partition into the stratum corneum (the outermost layer of skin). The 4-hydroxyl group acts as a hydrogen bond donor/acceptor, causing localized irritation upon contact with moisture in the eyes or skin.

  • Respiratory Irritation (H335): Dry organic powders are highly susceptible to electrostatic charging. During weighing, electrostatic repulsion can cause the powder to aerosolize, creating an immediate inhalation hazard[2].

Table 1: Physicochemical & Hazard Profile

ParameterValue / SpecificationCausality / Impact on Handling
CAS Number 39683-24-4Unique identifier for SDS tracking[1].
Molecular Weight 232.24 g/mol Small molecule; easily penetrates compromised biological barriers.
Physical State Solid (Powder)High risk of aerosolization and electrostatic particulate suspension.
Hazard Codes H302, H315, H319, H335Dictates strict barrier protection for skin, eyes, and respiratory tract[1].

Personal Protective Equipment (PPE) Matrix

Based on the guidelines set forth in the[3][4] and the [5][6], the following PPE matrix must be strictly adhered to. Every PPE choice here is designed to break the specific exposure pathways identified above.

Table 2: PPE Specification Matrix

Protection ZoneRequired PPEMaterial / StandardMechanistic Justification
Hands Disposable Nitrile Gloves 4 mil thickness, powder-freeNitrile provides excellent resistance to lipophilic esters. Powder-free prevents contact dermatitis and sample contamination[5][7].
Eyes Chemical Safety GogglesANSI Z87.1 certified, indirect ventingStandard safety glasses leave gaps. Indirect venting prevents aerosolized powder from bypassing the lenses and reacting with ocular fluid.
Body Laboratory Coat100% Cotton or Flame-Resistant (FR)Cotton prevents static buildup (unlike synthetic blends), reducing the risk of powder clinging to the researcher's body.
Respiratory Chemical Fume HoodFace velocity: 0.4 - 0.6 m/sPrimary engineering control. If a hood is unavailable, an N95/P100 particulate respirator is mandatory to block H335 hazards.

Operational Workflow: Weighing and Transfer

To ensure trustworthiness, this protocol is designed as a self-validating system. This means each step contains a built-in check to confirm the previous step was executed correctly, aligning with the principles outlined in[8][9].

Step 1: Environmental Validation

  • Action: Verify the chemical fume hood is operational.

  • Validation: Check the digital monitor to ensure the face velocity is between 0.4 and 0.6 m/s. Tape a small piece of tissue to the sash; it should pull gently inward.

Step 2: PPE Donning & Integrity Check

  • Action: Don lab coat, goggles, and nitrile gloves.

  • Validation: Perform the "inflation test" on gloves before wearing—trap air inside and squeeze to check for micro-tears[7].

Step 3: Static Mitigation (Critical Step)

  • Action: Place an anti-static ionizer bar or zero-stat gun near the analytical balance inside the fume hood.

  • Rationale: Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate powder carries a static charge. Neutralizing the environment prevents the powder from repelling off the spatula and aerosolizing.

Step 4: Enclosed Manipulation

  • Action: Use a V-shaped, conductive metal spatula (grounded if possible) to transfer the powder into a pre-tared, sealable glass vial.

  • Rationale: V-shaped spatulas minimize surface area exposure compared to flat spatulas, reducing the chance of spills.

Step 5: Safe Transfer

  • Action: Cap the vial securely before removing it from the fume hood. Wipe the exterior of the vial with a damp Kimwipe to remove any microscopic dust.

Spill Response & Disposal Plan

If a spill occurs, the primary goal shifts from manipulation to containment. Never sweep a dry organic powder spill. Sweeping introduces mechanical energy that aerosolizes the particles, immediately triggering the H335 respiratory hazard[2].

Solid Spill Cleanup Protocol:

  • Isolate: Lower the fume hood sash to increase draft velocity over the spill zone.

  • Double-Glove: Don a second pair of nitrile gloves over your existing pair[5].

  • Wet-Wipe Method: Dampen a highly absorbent pad or Kimwipe with a compatible solvent (e.g., ethanol or water, depending on downstream assay compatibility; water is safer for initial bulk wipe). Gently lay the damp pad over the powder to suppress dust, then wipe inward toward the center of the spill.

  • Decontaminate: Wash the affected surface with a standard laboratory detergent followed by an ethanol wipe to dissolve any remaining lipophilic ester residue.

Waste Disposal:

  • All contaminated wipes, spatulas, and the first layer of gloves must be placed in a designated Solid Hazardous Organic Waste container.

  • Do not mix with halogenated waste streams unless downstream reactions involved halogenated solvents. Label clearly with "Contains Pyrazole-3-carboxylate derivatives (Toxic/Irritant)."

Process Visualization

The following diagram illustrates the logical flow of the handling and spill response protocol, emphasizing the decision-making nodes that ensure operator safety.

Workflow N1 1. Environmental Prep Verify Hood Flow (0.5 m/s) N2 2. PPE Donning Inspect Nitrile Gloves N1->N2 N3 3. Static Mitigation Engage Ionizer N2->N3 N4 4. Enclosed Weighing Transfer to Tare Vial N3->N4 N5 Spill Occurred? N4->N5 N6 Wet-Wipe Protocol (No Sweeping) N5->N6 Yes N7 5. Safe Transfer Cap & Seal Vessel N5->N7 No N8 6. Waste Disposal Solid Organic Waste N6->N8 N7->N8 N9 7. Doffing & Wash Remove PPE Safely N8->N9

Fig 1. Safe handling and wet-wipe spill response workflow for pyrazole-3-carboxylate derivatives.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.